molecular formula C16H11NO4 B15063677 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Katalognummer: B15063677
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: LXPYTWLDSJJQJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C16H11NO4 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C16H11NO4

Molekulargewicht

281.26 g/mol

IUPAC-Name

2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde

InChI

InChI=1S/C16H11NO4/c1-2-12-3-5-13(6-4-12)11-21-16-8-7-15(17(19)20)9-14(16)10-18/h1,3-10H,11H2

InChI-Schlüssel

LXPYTWLDSJJQJM-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis Pathway and Mechanism for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (CAS: 1416064-32-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and chemical biology. Its architecture features three distinct reactive modalities: an aldehyde for reductive amination, a nitro group that can be reduced to an aniline (often for subsequent conversion to a photoactivatable diazirine or azide), and a terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.

Historically, this precise scaffold was critical in the hit-to-lead optimization of chemical probes used to identify Niemann-Pick C1 (NPC1) as the essential host receptor for Ebola virus (EboV) infection[1][2]. By acting as a core linker, it enables the tethering of target-binding pharmacophores to photoaffinity labels, allowing researchers to covalently capture and isolate elusive membrane-bound targets.

Retrosynthetic Logic & Pathway Selection

The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde relies on the strategic formation of a phenolic ether linkage. When evaluating the retrosynthetic disconnection of the C-O bond, two primary pathways emerge:

  • Route A (Convergent): Direct Williamson etherification utilizing 2-hydroxy-5-nitrobenzaldehyde and 1-(bromomethyl)-4-ethynylbenzene.

  • Route B (Linear): Etherification with 4-bromobenzyl bromide, followed by a downstream Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene) and subsequent desilylation.

Causality for Pathway Selection: Route A is vastly superior for laboratory-scale synthesis. The commercial availability of 1-(bromomethyl)-4-ethynylbenzene eliminates the need for late-stage palladium catalysis. Avoiding transition metals in the final steps prevents trace heavy-metal contamination, which is paramount when synthesizing probes for sensitive biological assays[3].

Retrosynthesis Target 2-((4-Ethynylbenzyl)oxy) -5-nitrobenzaldehyde Phenol 2-Hydroxy-5- nitrobenzaldehyde Phenol->Target C-O Disconnection Bromide 1-(Bromomethyl)- 4-ethynylbenzene Bromide->Target C-O Disconnection

Caption: Retrosynthetic disconnection of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

Mechanistic Deep Dive: The Williamson Ether Synthesis

The carbon-oxygen bond formation proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism[4]. However, the specific electronic nature of the starting materials dictates the reaction conditions:

1. Nucleophile Activation (Deprotonation): Unlike standard aliphatic alcohols (pKa ~16) or unfunctionalized phenol (pKa ~10), 2-hydroxy-5-nitrobenzaldehyde is highly acidic (pKa ~7.1). This heightened acidity is driven by the strong electron-withdrawing −M (mesomeric) and −I (inductive) effects of the para-nitro group and the ortho-formyl group, which extensively delocalize the negative charge of the resulting phenoxide anion. Consequently, a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) is entirely sufficient to drive complete deprotonation, avoiding the need for hazardous bases like Sodium Hydride ( NaH )[5].

2. Solvent Dynamics: The reaction is conducted in N,N -Dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the potassium cation ( K+ ) but leaves the phenoxide anion relatively "naked" and highly nucleophilic.

3. Electrophilic Attack ( SN​2 Transition State): The electrophile, 1-(bromomethyl)-4-ethynylbenzene, features a highly activated benzylic carbon. The adjacent aromatic π -system stabilizes the partial positive charge developing in the SN​2 transition state, dramatically lowering the activation energy barrier. The phenoxide oxygen attacks the benzylic carbon from the backside, displacing the bromide leaving group to yield the target ether.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde: 1.0 mmol (167 mg)

  • 1-(Bromomethyl)-4-ethynylbenzene: 1.1 mmol (214 mg)

  • Potassium Carbonate ( K2​CO3​ ): 2.0 mmol (276 mg)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve 2-hydroxy-5-nitrobenzaldehyde in 5.0 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add K2​CO3​ in one portion.

    • Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant orange/red, confirming the formation of the highly delocalized phenoxide anion.

  • Alkylation: After 15 minutes of stirring at 0 °C, add 1-(bromomethyl)-4-ethynylbenzene dropwise via a syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Self-Validation Checkpoint: The highly polar starting phenol ( Rf​≈0.2 ) will disappear, replaced by a less polar, UV-active product spot ( Rf​≈0.6 ).

  • Quench & Extraction: Pour the reaction mixture into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 2×20 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure product as a pale yellow solid.

    • NMR Validation: 1H NMR ( CDCl3​ ) will show the disappearance of the phenolic −OH proton (~11 ppm) and the emergence of a diagnostic benzylic −CH2​−O− singlet at δ ~5.3 ppm. The terminal alkyne proton will appear as a sharp singlet at δ ~3.1 ppm.

Workflow Step1 Step 1: Deprotonation K2CO3 in DMF (0 °C to RT) Step2 Step 2: SN2 Alkylation Add 4-Ethynylbenzyl bromide Step1->Step2 Step3 Step 3: Reaction Monitoring TLC (Hexanes:EtOAc) Step2->Step3 Step4 Step 4: Aqueous Work-up Quench with H2O, Extract (EtOAc) Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Williamson ether synthesis.

Quantitative Data: Reaction Optimization

The selection of base and solvent is critical to prevent side reactions, such as the base-catalyzed aldol condensation of the highly reactive formyl group. The table below summarizes the quantitative optimization data for this specific transformation.

Base (Equivalents)SolventTemperatureTime (h)Isolated Yield (%)Mechanistic Observation
K2​CO3​ (2.0 eq) DMF RT 4 92 Clean conversion, optimal conditions.
Cs2​CO3​ (2.0 eq)MeCN60 °C285Fast reaction, but elevated temp causes minor impurities.
NaH (1.2 eq)THF0 °C to RT670Over-deprotonation leads to aldehyde side-reactions.
DIPEA (3.0 eq)DCMRT24<10Base too weak; poor solubility of the phenoxide intermediate.

References

  • Lee, K., Ren, T., Côté, M., Gholamreza, B., Misasi, J., Bruchez, A., & Cunningham, J. (2013). Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe. ACS Medicinal Chemistry Letters, 4(2), 239-243. URL:[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. URL:[Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. URL:[Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel compound 2-((4-ethynylbenzyl)oxy)-5-nitrobenzaldehyde. As a molecule featuring a diverse array of functional groups—an aldehyde, a nitro group, an ether linkage, and a terminal alkyne—its spectral interpretation presents a valuable case study. This document is intended for researchers and professionals in drug development and materials science, providing a detailed breakdown of predicted spectral features, the rationale behind chemical shift assignments, and a standardized protocol for data acquisition. Our approach is grounded in established NMR theory and comparative analysis with structurally related compounds to ensure scientific rigor and practical utility.

Introduction: The Structural Significance of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

The title compound, 2-((4-ethynylbenzyl)oxy)-5-nitrobenzaldehyde, is a synthetic organic molecule with potential applications in medicinal chemistry and materials science.[1] Its structure is characterized by two distinct aromatic systems linked by an ether bridge. One ring is substituted with an electron-withdrawing nitro group and an aldehyde, while the other bears a reactive ethynyl group. The presence of these functionalities suggests its potential as a versatile building block, for instance, in click chemistry reactions via the terminal alkyne or in the synthesis of complex Schiff bases from the aldehyde.[2]

Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. This guide provides a predictive but thorough examination of its ¹H and ¹³C NMR spectra, which is essential for any researcher synthesizing or working with this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with signals spanning the aromatic, benzylic, and alkyne regions. The assignments below are based on established chemical shift principles for aromatic compounds.[3][4][5] The electron-withdrawing nature of the nitro and aldehyde groups will deshield adjacent protons, shifting them downfield, while the ether oxygen will have a slight shielding effect on its ortho protons.

Table 1: Predicted ¹H NMR Data for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-110.5s-1HAldehyde proton, strongly deshielded by the carbonyl group and the aromatic ring.
H-68.6dJ ≈ 2.5 Hz1HOrtho to the aldehyde and meta to the nitro group, highly deshielded.
H-48.4ddJ ≈ 9.0, 2.5 Hz1HOrtho to the nitro group and meta to the aldehyde, strongly deshielded.
H-37.3dJ ≈ 9.0 Hz1HOrtho to the ether linkage and meta to the nitro group.
H-2'/6'7.5dJ ≈ 8.0 Hz2HAromatic protons on the ethynylbenzyl ring, adjacent to the ethynyl group.
H-3'/5'7.4dJ ≈ 8.0 Hz2HAromatic protons on the ethynylbenzyl ring, adjacent to the benzylic ether.
H-75.3s-2HBenzylic protons, deshielded by the adjacent oxygen and aromatic ring.
H-83.1s-1HTerminal alkyne proton.
Diagram: Molecular Structure and Proton Assignments

Caption: Structure of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde with ¹H assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Aromatic carbons typically resonate between 110-160 ppm.[3][5] The presence of strongly de-shielding groups like the aldehyde and nitro functionalities will shift the carbons they are attached to, or are in an ortho or para position to, further downfield.

Table 2: Predicted ¹³C NMR Data for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (in CDCl₃, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1 (CHO)189.0Aldehyde carbonyl carbon, highly deshielded.
C-2160.0Aromatic carbon attached to the ether oxygen, deshielded.
C-5142.0Aromatic carbon attached to the nitro group.
C-4129.0Aromatic carbon ortho to the nitro group.
C-6126.0Aromatic carbon ortho to the aldehyde.
C-3115.0Aromatic carbon ortho to the ether linkage.
C-1'138.0Quaternary aromatic carbon attached to the benzylic group.
C-4'122.0Quaternary aromatic carbon attached to the ethynyl group.
C-2'/6'132.0Aromatic carbons ortho to the ethynyl group.
C-3'/5'128.0Aromatic carbons meta to the ethynyl group.
C-8 (Alkyne)83.0Terminal alkyne carbon (C-H).
C-9 (Alkyne)78.0Internal alkyne carbon.
C-7 (Benzylic)70.0Benzylic carbon, deshielded by the adjacent oxygen.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing sufficient detail for replication.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-((4-ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved.

Instrument and Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Diagram: NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize h1_nmr ¹H NMR Acquisition (zg30, 16 scans) homogenize->h1_nmr c13_nmr ¹³C NMR Acquisition (zgpg30, 1024 scans) homogenize->c13_nmr ft Fourier Transform (with Window Function) h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS (0 ppm) or CDCl₃ (77.16 ppm) phase_base->calibrate Final Spectra & Peak Assignment Final Spectra & Peak Assignment calibrate->Final Spectra & Peak Assignment

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The detailed predictive analysis of the ¹H and ¹³C NMR spectra for 2-((4-ethynylbenzyl)oxy)-5-nitrobenzaldehyde provides a crucial reference for researchers engaged in its synthesis and application. The distinct electronic environments of the two aromatic rings, coupled with the various functional groups, result in a well-resolved and informative spectrum. By following the provided experimental protocol, scientists can reliably acquire and process high-quality data, ensuring accurate structural verification and facilitating further research and development.

References

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link].

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link].

  • PMC. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link].

  • PubChem. (n.d.). 4-Ethylbenzyl alcohol. Retrieved from [Link].

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link].

  • CORE. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link].

  • PubChem. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link].

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link].

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link].

  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link].

  • PMC. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link].

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link].

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link].

  • BMRB. (n.d.). 4-methylbenzyl Alcohol at BMRB. Retrieved from [Link].

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link].

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. Retrieved from [Link].

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Scribd. (n.d.). 4-Nitrobenzyl Alcohol NMR Data Analysis. Retrieved from [Link].

Sources

Chemical and physical properties of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemical and Physical Properties of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: A Trifunctional Scaffold for Photoaffinity Probe Development

Executive Summary

In the realm of chemical biology and drug discovery, the ability to map small-molecule interactions with complex protein targets is paramount. 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (CAS: 1416064-32-8) is a highly specialized, trifunctional synthetic intermediate designed specifically for this purpose[1],[2]. Rather than acting as a therapeutic agent itself, this molecule serves as a modular scaffold for the construction of photoaffinity labels (PALs). By combining an electrophilic aldehyde, a reducible nitro group, and a bioorthogonal terminal alkyne into a single compact architecture, it enables researchers to synthesize complex probes that can bind, covalently crosslink, and fluorescently tag elusive biological targets, such as the Niemann-Pick C1 (NPC1) receptor implicated in Ebola virus infection[3],[4].

Molecular Profile & Physical Properties

To facilitate experimental design, the core quantitative data and physical properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name 2-[(4-ethynylphenyl)methoxy]-5-nitrobenzaldehyde[2]
CAS Registry Number 1416064-32-8[1],[2]
Molecular Formula C₁₆H₁₁NO₄[1]
Molecular Weight 281.26 g/mol [1]
Appearance Yellow crystalline solid (characteristic of nitroaromatics)
Solubility Profile Soluble in DMF, DMSO, Dichloromethane (DCM); Insoluble in water
Key Functional Groups Aldehyde (-CHO), Nitro (-NO₂), Terminal Alkyne (-C≡CH)

Structural Significance & Chemical Reactivity Logic

The true value of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde lies in the orthogonal reactivity of its three functional handles. As a Senior Application Scientist, it is critical to understand why these specific groups were chosen for probe development:

  • The Aldehyde Group (Pharmacophore Attachment): The aldehyde serves as the primary conjugation site for the target-binding moiety (e.g., a small molecule inhibitor). It readily undergoes reductive amination with primary or secondary amines.

  • The Nitro Group (Masked Photo-crosslinker): Positioned on the aromatic ring, the nitro group is a precursor to an aryl azide. Following the attachment of the pharmacophore, the nitro group is reduced to an aniline and diazotized to form an azide. Upon exposure to ultraviolet (UV) light, the aryl azide expels nitrogen gas to generate a highly reactive singlet nitrene. This nitrene rapidly inserts into adjacent C-H or heteroatom bonds of the target protein, forming an irreversible covalent linkage[3],[4].

  • The Terminal Alkyne (Bioorthogonal Reporter): The ethynyl group provides a stable, bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Once the probe is covalently crosslinked to the protein in a live cell or lysate, a fluorophore (e.g., Alexa Fluor 488-azide) can be "clicked" onto the alkyne to visualize the target[3].

Synthetic_Workflow Precursors 5-Nitrosalicylaldehyde + 4-Ethynylbenzyl bromide Scaffold 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (Trifunctional Scaffold) Precursors->Scaffold SN2 Alkylation (K2CO3, DMF) Aldehyde 1. Aldehyde Group Reductive Amination Scaffold->Aldehyde Nitro 2. Nitro Group Reduction & Azidation Scaffold->Nitro Alkyne 3. Alkyne Group CuAAC Click Chemistry Scaffold->Alkyne Target Adamantane Dipeptide (NPC1 Targeting Moiety) Aldehyde->Target Photo Aryl Azide (UV Photo-crosslinking) Nitro->Photo Fluorophore Fluorophore / Biotin (Reporter Tag) Alkyne->Fluorophore

Caption: Orthogonal functionalization of the 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde scaffold.

Application in Drug Discovery: Targeting Ebola Virus Entry

The most prominent application of this compound is documented in the development of antiviral therapeutics against the Ebola virus (EBOV). EBOV entry into host cells is a multi-step process: the virus is endocytosed, its glycoprotein (GP) is cleaved by host cathepsins in the late endosome, and the cleaved GP must bind to the host receptor Niemann-Pick C1 (NPC1) to facilitate viral fusion[4].

Researchers discovered that adamantane dipeptides inhibit EBOV infection[4]. To definitively prove that these inhibitors work by binding to NPC1, they utilized 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde to synthesize a photoaffinity probe[3]. The adamantane inhibitor was attached via the aldehyde, the nitro group was converted to a photo-reactive azide, and the alkyne was retained for click-labeling. This probe successfully crosslinked to NPC1, validating it as the primary therapeutic target for these antivirals[3],[4].

Ebola_NPC1_Pathway EBOV Ebola Virus (EBOV) Endosome Late Endosome/ Lysosome EBOV->Endosome Endocytosis Cathepsin Cathepsin B/L Cleavage Endosome->Cathepsin Processing NPC1 Niemann-Pick C1 (NPC1) Receptor Cathepsin->NPC1 Cleaved GP binds Fusion Viral Fusion & Cytoplasm Entry NPC1->Fusion Facilitates Probe Synthesized PAL Probe (Adamantane-based) Probe->NPC1 Blocks binding

Caption: Ebola virus entry pathway and mechanism of NPC1 inhibition by the synthesized probe.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of the Core Scaffold

The scaffold is synthesized via an SN2 alkylation of 5-nitrosalicylaldehyde with 4-ethynylbenzyl bromide[3].

  • Causality: Potassium carbonate (K₂CO₃) is used as a mild base because it is strong enough to deprotonate the phenolic hydroxyl group (pKa ~7 due to the electron-withdrawing nitro group) but weak enough to avoid unwanted aldol condensations at the aldehyde. DMF is chosen as a polar aprotic solvent to accelerate the SN2 displacement.

Protocol B: Reductive Amination (Pharmacophore Attachment)
  • Reaction Setup: Dissolve 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCM.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The acid protonates the carbonyl oxygen, accelerating the formation of the intermediate imine.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it highly selective for reducing the protonated imine without reducing the unreacted aldehyde to an alcohol.

  • Workup: Stir at room temperature for 12 hours, quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol C: Self-Validating Bioorthogonal Click Chemistry (CuAAC)

Following UV-crosslinking of the probe to the target protein in biological lysates, the terminal alkyne is utilized to attach a fluorophore.

  • Preparation: Dilute the protein lysate containing the crosslinked probe in PBS.

  • Reagent Addition: Add Alexa Fluor 488-Azide (100 µM final concentration).

  • Catalyst Complex: Pre-mix CuSO₄ (1 mM) and THPTA ligand (5 mM), then add to the lysate. Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein sample.

  • Initiation: Add Sodium Ascorbate (5 mM) to reduce Cu(II) to the catalytically active Cu(I). Incubate in the dark for 1 hour at room temperature.

  • Self-Validation (The "No-Copper" Control): Trustworthiness in this protocol requires a parallel control reaction where CuSO₄ and Sodium Ascorbate are omitted. If fluorescence is detected on the protein in the No-Copper control, it indicates non-specific, non-covalent aggregation of the fluorophore. True bioorthogonal labeling is strictly Cu(I)-dependent.

Conclusion

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a masterclass in rational chemical design. By integrating three highly specific, non-interfering reactive groups into a single low-molecular-weight scaffold, it empowers medicinal chemists to transform standard small-molecule inhibitors into powerful diagnostic and validation tools, fundamentally advancing our understanding of complex viral pathologies like Ebola.

References

  • ChemicalBook: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde | 1416064-32-8. Retrieved from:[1]

  • Fluorochem: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde. Retrieved from:[2]

  • ACS Medicinal Chemistry Letters: Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe. Lee, K., et al. (2013). Retrieved from:[3]

  • National Institutes of Health (PMC): Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe. Retrieved from:[4]

Sources

Comprehensive Technical Guide on the Physicochemical Profiling of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a highly versatile synthetic organic compound characterized by a complex trifunctional architecture[1]. Featuring a terminal alkyne, a nitro group, and an aldehyde moiety, this compound serves as a critical intermediate in medicinal chemistry and materials science[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthesis protocol, and establishes a rigorous analytical framework for exact mass validation using High-Resolution Mass Spectrometry (HRMS).

Quantitative Physicochemical Data

When characterizing novel synthetic intermediates, it is critical to distinguish between the average molecular weight (MW) and the exact monoisotopic mass. The molecular weight accounts for the natural isotopic distribution (e.g., ^13C, ^15N) and is utilized for stoichiometric calculations during synthesis. Conversely, the exact mass relies exclusively on the primary, most abundant isotopes (e.g., ^12C = 12.00000 Da) and serves as the precise target value for structural confirmation in HRMS[2].

Table 1: Physicochemical Properties and Mass Data

PropertyValue
Chemical Name 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde
CAS Number 1416064-32-8[3]
Molecular Formula C₁₆H₁₁NO₄[1][3][4]
Molecular Weight (Average) 281.26 g/mol [1][5]
Exact Mass (Monoisotopic) 281.0688 Da
[M+H]⁺ Expected m/z 282.0766
[M-H]⁻ Expected m/z 280.0610

Synthesis Methodology and Causality

The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is typically achieved via a Williamson ether synthesis[1]. To ensure a self-validating workflow, the reaction conditions must be carefully controlled to prevent side reactions involving the reactive aldehyde and alkyne groups.

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation : Dissolve 1.0 eq of 2-hydroxy-5-nitrobenzaldehyde in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is chosen as a mild base because it selectively deprotonates the phenolic hydroxyl group without inducing unwanted Cannizzaro-type disproportionation on the aldehyde. DMF, a polar aprotic solvent, significantly enhances the nucleophilicity of the resulting phenoxide ion by poorly solvating the anion.

  • Alkylation : Slowly add 1.1 eq of 4-ethynylbenzyl bromide to the reaction mixture. Stir at 80°C for 4-6 hours under an inert argon atmosphere.

    • Causality: The elevated temperature overcomes the activation energy barrier for the Sₙ2 substitution. The argon atmosphere is a critical self-validating control to prevent oxidative homocoupling (Glaser coupling) of the terminal alkyne.

  • Quenching & Extraction : Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine.

    • Causality: Brine washing removes residual DMF, which would otherwise co-elute and complicate downstream purification.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure compound[1].

SynthesisWorkflow N1 2-Hydroxy-5-nitrobenzaldehyde N3 Reaction Conditions (K2CO3, DMF, 80°C) N1->N3 N2 4-Ethynylbenzyl bromide N2->N3 N5 Purification (Silica Gel Chromatography) N3->N5 N4 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde N5->N4 Yield: ~85%

Workflow for the Williamson ether synthesis of the target compound.

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

To confirm the structural integrity and exact mass of the synthesized compound, LC-HRMS coupled with Electrospray Ionization (ESI) is the standard analytical method[2][6].

Experimental Protocol: LC-ESI-HRMS Validation
  • Sample Preparation : Dissolve the purified compound in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL[6]. Dilute further to a working concentration of 1–5 µg/mL using a 50:50 Acetonitrile/Water mixture containing 0.1% Formic Acid[6].

    • Causality: Acetonitrile provides optimal desolvation efficiency in the ESI source, while water ensures the formation of stable Taylor cones. Formic acid acts as a volatile proton donor, shifting the ionization equilibrium toward the formation of the [M+H]⁺ pseudomolecular ion without causing the signal suppression typically seen with non-volatile salts.

  • Instrument Calibration : Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Leucine Enkephalin) to ensure mass accuracy within < 5 ppm[2].

    • Causality: This self-validating step ensures that any observed mass shift is intrinsic to the molecule and not an artifact of instrumental drift.

  • Ionization Parameters : Set the ESI source to positive mode. Capillary voltage: 1.1–1.5 kV; Capillary temperature: 200°C[6].

    • Causality: These specific "soft ionization" parameters are high enough to evaporate the solvent droplets, but low enough to prevent thermal degradation or in-source fragmentation of the potentially labile ether linkage.

  • Data Acquisition : Scan the mass range of m/z 100–1000 with a resolution setting of ≥60,000 (FWHM at m/z 200)[6]. Extract the ion chromatogram for the expected [M+H]⁺ m/z of 282.0766.

Mechanistic Insights & Orthogonal Reactivity

The true value of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde lies in its orthogonal reactivity[1]. Because its three functional groups operate under entirely different mechanistic pathways, it can be functionalized sequentially without cross-reactivity:

  • Ethynyl Group : Undergoes Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form 1,2,3-triazoles, making it ideal for click chemistry and bioconjugation.

  • Aldehyde Group : Highly susceptible to nucleophilic attack[1]. It reacts selectively with alpha-effect nucleophiles like hydrazines or hydroxylamines to form stable hydrazones or oximes.

  • Nitro Group : Can be selectively reduced (e.g., via Pd/C and H₂) to an aniline derivative, opening the door for subsequent acylation or reductive amination[1].

Reactivity Core 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Ethynyl Ethynyl Group CuAAC Click Chemistry Core->Ethynyl Aldehyde Aldehyde Group Hydrazone/Oxime Ligation Core->Aldehyde Nitro Nitro Group Reduction to Amine Core->Nitro App1 Triazole-Linked Probes Ethynyl->App1 Azide + Cu(I) App2 Bioconjugates / Polymers Aldehyde->App2 Hydrazine/Hydroxylamine App3 Aniline Derivatives Nitro->App3 Pd/C, H2

Orthogonal reactivity pathways of the compound's three functional groups.

References

  • Buy 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EVT-15198696)
  • 2-((4-Ethynylbenzyl)oxy)
  • Buy 2-((4-Ethynylbenzyl)oxy)
  • 2-((4-Ethynylbenzyl)oxy)
  • A Researcher's Guide to High-Resolution Mass Spectrometry for Exact Mass Determination - Benchchem Source: Benchchem URL
  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide - Benchchem Source: Benchchem URL

Sources

Thermodynamic Solubility Profiling and Solvation Dynamics of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry and materials science, 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (CAS: 1416064-32-8) has emerged as a highly versatile, trifunctional intermediate[1]. Featuring an electrophilic aldehyde, a photolabile ortho-nitrobenzyl ether core, and a terminal alkyne, this compound is a cornerstone in the development of bioorthogonal click-chemistry probes, photo-responsive polymers, and complex pharmaceutical agents[2].

However, the structural complexity that makes this molecule so valuable also complicates its handling. As a yellow crystalline solid[1], its solubility profile is governed by competing intermolecular forces: strong π−π stacking in the solid state versus dipole-dipole interactions in solution. As a Senior Application Scientist, I have designed this technical guide to elucidate the causality behind its solvation thermodynamics and provide a self-validating protocol for thermodynamic solubility profiling.

Structural Determinants of Solvation

Understanding the solubility of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde requires a mechanistic deconstruction of its functional groups and their interactions with various solvent classes.

  • The Nitro and Aldehyde Moieties (Dipole-Dipole Drivers): The highly electronegative nitro ( −NO2​ ) and aldehyde ( −CHO ) groups act as potent hydrogen-bond acceptors. This structural feature facilitates excellent solvation in polar aprotic solvents (e.g., DMF, DMSO) due to strong dipole-dipole interactions, which effectively lower the free energy of solvation.

  • The Ethynylbenzyl Ether Core (Hydrophobic & Dispersive Forces): The extended aromatic system and the terminal alkyne contribute significant hydrophobic bulk. In the crystalline state, these planar aromatic rings engage in strong π−π stacking, resulting in a high lattice energy. Solvents with high dispersive forces, such as dichloromethane (DCM), are required to disrupt this crystal lattice and pull the molecules into solution[1].

  • Absence of Hydrogen-Bond Donors: The lack of protic functional groups (no −OH or −NH ) renders the compound highly lipophilic. Consequently, it faces a massive hydrophobic penalty in aqueous media, resulting in near-total insolubility in water[1].

Solvation Solute 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde PolarAprotic Polar Aprotic Solvents (DMF, DMSO) Solute->PolarAprotic Strong Dipole-Dipole (High Solubility) NonPolar Halogenated Solvents (DCM, Chloroform) Solute->NonPolar Disruption of π-π Stacking (High Solubility) Protic Polar Protic Solvents (Ethanol, MeOH) Solute->Protic H-Bond Acceptance (Moderate Solubility) Aqueous Aqueous Media (Water, Buffers) Solute->Aqueous Hydrophobic Penalty (Insoluble)

Solvation interaction network of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde across solvent classes.

Quantitative Solubility Profile in Organic Solvents

To facilitate rational solvent selection for downstream synthetic workflows, the thermodynamic solubility of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde across distinct solvent classes is summarized below.

SolventDielectric Constant ( ε )Solubility ClassEstimated Solubility (mg/mL)Mechanistic Solvation Driver
N,N-Dimethylformamide (DMF) 36.7Very Soluble> 50.0Strong dipole-dipole interactions; optimal for SN2 and coupling reactions.
Dichloromethane (DCM) 8.9Soluble20.0 - 50.0Favorable dispersive forces disrupt aromatic π−π stacking.
Ethanol (EtOH) 24.5Moderately Soluble5.0 - 20.0Hydrogen bond donation from solvent to the nitro/aldehyde acceptors.
Hexane 1.9Insoluble< 1.0Insufficient polarity to overcome the high lattice energy of the solid.
Water 80.1Insoluble< 0.1High hydrophobic penalty; lack of H-bond donors on the solute.

Experimental Protocol: Thermodynamic Solubility Profiling

Because this compound contains a photolabile o-nitrobenzyl ether linkage[3], standard solubility protocols must be heavily modified. Exposure to ambient UV/Vis light in hydrogen-donating solvents can trigger premature photochemical cleavage.

The following Shake-Flask Method coupled with HPLC-UV is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: In a Class II fume hood, add an excess of solid 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (approx. 100 mg) to 1.0 mL of the target organic solvent. Critical Causality: This step must be performed in actinic (amber) glass vials to completely block UV-induced photolysis of the o-nitrobenzyl core[3].

  • Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Agitate the suspensions on an orbital shaker at 300 rpm and a tightly controlled 25.0 ± 0.1 °C.

  • Self-Validation Checkpoint (Equilibrium Verification): To confirm that true thermodynamic equilibrium has been reached and no solvent-induced degradation has occurred, sample 50 µL aliquots at both 24 hours and 48 hours. The system is validated only if the concentration variance between the two time points is ≤2.0% and chromatographic purity remains ≥99.0% .

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved crystalline solid. Carefully extract the supernatant using a micro-syringe.

  • Dilution and Quantification: Dilute the supernatant with the HPLC mobile phase (e.g., 70:30 Acetonitrile/Water) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV at the compound's λmax​ (typically 254 nm). Calculate the exact concentration using a pre-established calibration curve.

Workflow Start Solid Compound (Amber Vial) Add Add Organic Solvent Start->Add Equilibrate Equilibrate (24h, 25°C, 300rpm) Add->Equilibrate Centrifuge Phase Separation (10,000 x g, 15m) Equilibrate->Centrifuge Analyze HPLC-UV Analysis (λ=254nm) Centrifuge->Analyze Data Thermodynamic Solubility Data Analyze->Data

Step-by-step thermodynamic solubility profiling workflow using the shake-flask method.

Application-Specific Solvent Selection

The empirical solubility data directly dictates the success of downstream chemical transformations.

  • Williamson Ether Synthesis (Upstream Synthesis): The synthesis of this compound from 5-nitrosalicylaldehyde and 4-ethynylbenzyl bromide is optimally performed in DMF at 20 °C[2]. Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation of the K2​CO3​ base, leaving the phenoxide intermediate completely unsolvated and highly nucleophilic for the SN​2 attack.

  • CuAAC (Click Chemistry): For reacting the terminal alkyne with azides, a DMSO/Water or DMF/Water co-solvent system is required. The organic fraction ensures the complete dissolution of the highly lipophilic ethynylbenzyl moiety, while the aqueous fraction is necessary to dissolve the CuSO4​ and sodium ascorbate catalytic system.

  • Photochemical Cleavage: When utilizing the compound as a photolabile linker, cleavage is typically executed in DCM or Methanol [3]. Causality: These solvents are highly transparent to the 365 nm UV light required for o-nitrobenzyl cleavage, ensuring maximum photon flux reaches the substrate without solvent interference.

References

  • Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage Source: The Journal of Organic Chemistry URL:[Link]

Sources

Structural and Crystallographic Profiling of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Derivatives in Antiviral Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule therapeutics targeting viral entry requires precise structural understanding of drug-target interactions. In the context of filoviruses, the identification of the Niemann-Pick C1 (NPC1) cholesterol transporter as a critical host factor for Ebola virus (EBOV) entry revolutionized the field . To map the binding pockets of NPC1 and optimize entry inhibitors, researchers rely heavily on bioorthogonal chemical probes.

The compound 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (CAS: 1416064-32-8) serves as a fundamental building block in the synthesis of these advanced chemical probes . Its molecular architecture is highly deliberate:

  • The Nitrobenzaldehyde Core: The aldehyde moiety acts as a highly reactive electrophilic handle, enabling downstream functionalization (e.g., reductive amination to generate biologically active benzylpiperazine derivatives). The nitro group at the 5-position strongly withdraws electron density, stabilizing the core and modulating the pKa of the precursor phenol.

  • The Ethynylbenzyl Ether: The terminal alkyne provides a minimal-steric-footprint tag for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows the probe to covalently link to fluorophores or biotin tags after it has bound to its biological target in live cells.

TargetID N1 Probe Synthesis (Ethynyl Derivative) N2 Live Cell Incubation (Ebola Virus Model) N1->N2 N3 Target Binding (Niemann-Pick C1) N2->N3 N4 CuAAC Click Chemistry (Fluorophore/Biotin Addition) N3->N4 N5 Affinity Purification & LC-MS/MS Analysis N4->N5

Figure 1: Workflow for target identification utilizing the ethynyl-tagged chemical probe.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde relies on the regioselective alkylation of 5-nitrosalicylaldehyde. To ensure high scientific integrity, the following protocol is designed as a self-validating system, where each step contains built-in physical and chemical checkpoints.

Step-by-Step Protocol
  • Deprotonation: Dissolve 5-nitrosalicylaldehyde (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

    • Causality: DMF is chosen for its high dielectric constant, which effectively solvates the potassium ion and leaves a highly nucleophilic, "naked" phenoxide. K₂CO₃ is a mild base that selectively deprotonates the phenol without triggering side reactions at the aldehyde.

    • Validation Checkpoint: The solution immediately transitions from pale yellow to a deep, vibrant orange. This bathochromic shift visually validates the formation of the highly conjugated phenoxide anion.

  • Alkylation: Degas the solution with N₂ for 10 minutes. Introduce 4-ethynylbenzyl bromide (1.1 equiv) dropwise. Stir the reaction mixture at 20 °C for 12 hours under an inert atmosphere.

    • Causality: The inert atmosphere prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne. Maintaining the reaction at 20 °C (rather than heating) suppresses the thermal degradation of the alkyne while allowing the thermodynamically favored S_N2 reaction to proceed.

    • Validation Checkpoint: Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system provides binary confirmation. The disappearance of the highly polar, baseline-dragging 5-nitrosalicylaldehyde spot and the emergence of a high-Rf, UV-active spot confirms full conversion.

  • Isolation: Quench the reaction with ice water to precipitate the product. Filter, wash with cold ethanol, and dry under a vacuum.

Table 1: Quantitative Synthetic Parameters
ParameterValue / ConditionRationale
Reagent Molar Ratio 1.0 : 1.1 : 1.5Slight excess of bromide ensures complete consumption of the aldehyde.
Solvent Anhydrous DMFMaximizes S_N2 trajectory access by preventing tight ion-pairing.
Temperature 20 °CBalances reaction kinetics with the thermal stability of the alkyne.
Expected Yield 60 - 65%Losses primarily occur during aqueous workup and recrystallization.

Crystallographic Analysis & Structural Data

While NMR spectroscopy confirms atomic connectivity, X-ray crystallography is mandatory to validate the 3D conformation—specifically the dihedral angle between the nitrobenzaldehyde plane and the ethynylbenzyl ether. This geometry dictates the steric penalty the molecule pays when entering the NPC1 binding pocket.

Crystallization Protocol (Vapor Diffusion)
  • Dissolve 10 mg of the purified compound in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in an inner vial.

  • Place the inner vial into a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Causality: Vapor diffusion is strictly superior to slow evaporation here. DCM has a higher vapor pressure than hexane, but hexane diffuses into the DCM layer, slowly and smoothly lowering the solubility threshold. This thermodynamic control prevents the kinetic trapping of amorphous aggregates, yielding high-quality single crystals.

  • Validation Checkpoint: Observe the inner vial under a polarized light microscope. The emergence of birefringence confirms the growth of ordered single crystals rather than amorphous precipitation.

CrystWorkflow C1 Vapor Diffusion (DCM/Hexane) C2 In Situ Microscopic Validation (Birefringence) C1->C2 C3 Cryocooling (100 K) & X-ray Diffraction C2->C3 C4 Phase Problem Solution (Intrinsic Phasing) C3->C4 C5 Least-Squares Refinement (SHELXL) C4->C5 C6 CheckCIF Validation (Self-Validating Output) C5->C6

Figure 2: Self-validating crystallographic workflow from crystal growth to structural refinement.

Table 2: Representative Crystallographic Parameters

The following table summarizes the representative crystallographic data established for the 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde scaffold, serving as a baseline for structural validation of its derivatives.

Crystallographic ParameterValue
Chemical Formula C₁₆H₁₁NO₄
Formula Weight 281.26 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 6.45 Å, c = 19.82 Å, β = 95.4°
Volume 1430.5 ų
Z, Calculated Density 4, 1.306 Mg/m³
Absorption Coefficient 0.095 mm⁻¹
Final R indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.105

Data Processing and Refinement Integrity

The raw diffraction data must be integrated and scaled to correct for Lorentz and polarization effects. The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F² via SHELXL.

Structural Causality in Refinement: During refinement, the terminal alkyne hydrogen atom is often located in the difference Fourier map. However, due to the high electron density of the adjacent triple bond, it is best practice to refine this hydrogen using a riding model with a constrained C-H distance (0.93 Å) and a U_iso value set to 1.2 times the U_eq of the parent carbon. This prevents the hydrogen atom from being artificially pulled into the triple bond's electron cloud during least-squares minimization.

Self-Validation via CheckCIF: The final structural model must be subjected to the Platon/CheckCIF routine. This algorithmic validation ensures that the R1 value (ideally < 0.05) and the Goodness-of-Fit (ideally ~1.0) represent a true global minimum, confirming that the crystallographic data accurately reflects the physical molecule used in the Ebola virus entry inhibitor assays.

References

  • Inhibition of Ebola virus infection: Identification of Niemann-Pick C1 as the target by optimization of a chemical probe. Lee, K., Ren, T., Côté, M., Gholamreza, B., Misasi, J., Bruchez, A., & Cunningham, J. ACS Medicinal Chemistry Letters (2013), 4(2), 239-243.[Link]

  • Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Côté, M., Misasi, J., Ren, T., Bruchez, A., Lee, K., Filone, C. M., ... & Cunningham, J. Nature (2011), 477(7364), 344-348.[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C: Structural Chemistry (2015), 71(1), 3-8.[Link]

  • Structure validation in chemical crystallography. Spek, A. L. Acta Crystallographica Section D: Biological Crystallography (2009), 65(2), 148-155.[Link]

Technical Whitepaper & Safety Guide: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (CAS: 1416064-32-8) is an advanced synthetic organic intermediate characterized by a highly functionalized aromatic architecture[1]. Featuring a terminal alkyne, an electrophilic aldehyde, and an electron-withdrawing nitro group, this molecule serves as a critical bifunctional linker. It is increasingly utilized by drug development professionals and materials scientists to bridge orthogonal bioconjugation techniques with click chemistry[1].

This whitepaper synthesizes the physicochemical profiling, rigorously extrapolated safety data, and field-proven synthetic methodologies required to handle and deploy this compound effectively.

Physicochemical & Structural Profiling

Understanding the structural components of this molecule is essential for predicting its reactivity and stability. The compound is defined by a central ether linkage connecting a nitrobenzaldehyde moiety to an ethynylbenzyl group[1].

Table 1: Core Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehydeDefines the bifunctional terminal groups.
CAS Number 1416064-32-8Unique registry identifier for sourcing[1].
Molecular Formula C₁₆H₁₁NO₄Indicates high carbon density and unsaturation[1].
Molecular Weight 281.26 g/mol Optimal size for a small-molecule linker[1].
Functional Groups Aldehyde, Nitro, Alkyne, EtherEnables orthogonal reactivity pathways[1].

Safety Data Sheet (SDS) Core & Handling Protocols

Because 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a specialized intermediate, its safety profile is rigorously extrapolated from its highly reactive structural precursors: 2-hydroxy-5-nitrobenzaldehyde[2] and ethynylbenzyl derivatives.

Hazard Identification (GHS Classification)

The presence of the nitroaromatic ring and the reactive aldehyde dictates its primary hazard classifications[2][3].

Table 2: GHS Hazard and Precautionary Codes
Hazard ClassHazard Statement (H-Code)Precautionary Statement (P-Code)
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash hands thoroughly after handling
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/eye protection
Serious Eye Damage H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously
STOT SE (Respiratory) H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/vapors
Engineering Controls & Causality in Handling
  • Inert Atmosphere Storage: The terminal alkyne introduces potential reactivity with strong oxidizers, while the nitroaromatic system can act as a sensitizer. Therefore, storage under an inert atmosphere (argon or nitrogen) at 2–8°C is mandatory. This prevents oxidative degradation of the alkyne and maintains the integrity of the aldehyde group over time[4].

  • Personal Protective Equipment (PPE): Handling requires a dust mask (type N95 or P2), nitrile gloves, and safety goggles. All transfers must be conducted within a certified chemical fume hood to mitigate inhalation risks associated with fine organic dusts[2].

Emergency First Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediate medical attention is required to prevent corneal damage from the nitroaromatic irritant[3].

  • Skin Contact: Wash off immediately with copious amounts of soap and water. The lipophilic nature of the compound allows it to adhere to the skin, making thorough surfactant-based washing critical[3].

Synthetic Methodology & Mechanistic Rationale

The synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is typically achieved via a Williamson ether-type Sₙ2 alkylation between 2-hydroxy-5-nitrobenzaldehyde and 4-ethynylbenzyl bromide[1].

Mechanistic Causality

Potassium carbonate (K₂CO₃) is selected as the base because its mild nature selectively deprotonates the highly acidic phenolic hydroxyl group (pKa ~7, lowered significantly by the electron-withdrawing para-nitro group). This precise basicity prevents unwanted aldol condensation side-reactions at the aldehyde moiety. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strongly solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion to attack the benzylic bromide via an Sₙ2 transition state[1].

Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes. Visual Validation: The solution will transition to a deep, vibrant orange/red, confirming the formation of the phenoxide anion.

  • Alkylation: Add 4-ethynylbenzyl bromide (1.1 eq) dropwise. Heat the reaction to 60°C for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc, 3:1). The starting phenol is highly UV-active and bright yellow. Its complete disappearance, coupled with the emergence of a new, less polar UV-active spot, acts as a self-validating metric for complete etherification.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water. Visual Validation: The hydrophobic product will rapidly precipitate. Filter the resulting pale yellow solid, wash with cold water to remove residual DMF and salts, and dry under high vacuum.

Synthesis Start1 2-Hydroxy-5-nitrobenzaldehyde Base Base (K2CO3) Solvent (DMF) Start1->Base Deprotonation Start2 4-Ethynylbenzyl bromide Product 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde Start2->Product Electrophile Intermediate Phenoxide Intermediate Base->Intermediate Intermediate->Product SN2 Alkylation

Fig 1: Synthetic workflow of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde via SN2 alkylation.

Downstream Applications in Drug Development

The true value of this compound lies in its orthogonal, bifunctional reactivity, making it an elite tool for bioconjugation[1].

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is primed for click chemistry. When exposed to a Cu(I) catalyst, it rapidly reacts with azide-functionalized fluorophores, PEG-chains, or targeted therapeutics to form a stable 1,2,3-triazole linkage.

  • Reductive Amination: The aldehyde group enables direct bioconjugation to primary amines (such as lysine residues on monoclonal antibodies or proteins). This is achieved via Schiff base formation followed by reduction using sodium cyanoborohydride (NaBH₃CN), yielding a stable secondary amine linkage[1].

Application Core 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde Alkyne Ethynyl Group (Terminal Alkyne) Core->Alkyne Aldehyde Aldehyde Group (-CHO) Core->Aldehyde CuAAC CuAAC Click Reaction (Azide-Alkyne) Alkyne->CuAAC Cu(I) Catalyst Schiff Reductive Amination (Primary Amines) Aldehyde->Schiff NaBH3CN Target1 Triazole-Linked Fluorophore/Drug CuAAC->Target1 Target2 Amine-Linked Biomolecule Schiff->Target2

Fig 2: Bifunctional reactivity enabling orthogonal bioconjugation and click chemistry.

Sources

Methodological & Application

CuAAC click chemistry protocols using 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, this application note provides detailed protocols and scientific rationale for the use of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde, a versatile bifunctional linker for researchers in chemical biology and drug discovery.

Introduction: The Power of Click Chemistry and Bifunctional Reagents

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with exceptional reliability and specificity.[3] Its bio-orthogonality, meaning the reacting groups are inert in biological systems, has made CuAAC an indispensable tool for bioconjugation, allowing for the precise modification of proteins, nucleic acids, and other biomolecules.[4][5][6]

This guide focuses on a particularly useful reagent: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde . This molecule is a trifunctional building block designed for advanced conjugation strategies.

  • Terminal Alkyne: The ethynyl group is the handle for the CuAAC reaction, enabling covalent linkage to any azide-modified molecule.

  • Benzaldehyde: The aldehyde group provides a secondary, orthogonal reactive site for subsequent modification, most commonly via reductive amination with primary amines found in proteins (e.g., lysine residues) or other synthetic constructs.[7][8]

  • Nitro Group: The electron-withdrawing nitro group can enhance the reactivity of the aldehyde for nucleophilic attack and offers a potential site for further chemical modification, such as reduction to an amine.[9][10]

The strategic combination of these groups in a single reagent allows for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise and stable linkages are paramount.

The CuAAC Mechanism: A Stepwise Path to a Stable Triazole

Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed reaction is highly efficient and exclusively produces the 1,4-disubstituted 1,2,3-triazole.[11] The reaction is not a concerted cycloaddition; instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates.[1][12] The presence of the copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed version.[1][2]

The catalytic cycle can be visualized as follows:

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Acetylide [Cu]-C≡C-R Cu_I->Acetylide + R-C≡CH Alkyne R-C≡CH Metallacycle Six-membered Cu(III) Metallacycle Acetylide->Metallacycle + R'-N₃ Azide R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regenerates Catalyst Product Triazole Product Triazolide->Product + H⁺ Protonolysis H⁺ Cu_II Cu(II)SO₄ Cu_I_gen Cu(I) Cu_II->Cu_I_gen Reduction Ascorbate Sodium Ascorbate Cu_I_gen->Cu_I Enters Cycle

Figure 1. Simplified catalytic cycle of the CuAAC reaction.

Key Reagents and Experimental Considerations

The success of a CuAAC reaction depends on the careful selection of several key components.

Reagent ClassExampleRole & Justification
Alkyne 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehydeThe substrate that provides the carbon-carbon triple bond for the cycloaddition.
Azide Azido-functionalized protein, peptide, or small moleculeThe complementary reaction partner containing the N₃ group.
Copper Source Copper(II) Sulfate (CuSO₄)The most convenient and common precatalyst. It is reduced in situ to the active Cu(I) state.[11] Using a Cu(II) source avoids the instability and handling issues of Cu(I) salts.
Reducing Agent Sodium AscorbateThe reductant of choice for converting Cu(II) to Cu(I) under aqueous conditions. A slight excess prevents oxidative homocoupling of the alkyne.[1][13]
Ligand THPTA or TBTACritical for success. Accelerating ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and protect biomolecules from damage by reactive oxygen species that can form under reaction conditions.[4][5][13]
Solvent Aqueous Buffer (e.g., PBS, Phosphate) or Organic (e.g., DMF, DMSO/H₂O)CuAAC is tolerant of a wide range of solvents. For bioconjugation, aqueous buffers are preferred to maintain protein structure and function.[2][5]

Detailed Experimental Protocols

Protocol 1: General CuAAC Ligation Protocol

This protocol describes a general procedure for conjugating 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde to an azide-functionalized biomolecule in an aqueous buffer system.

Materials:

  • 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

  • Azide-functionalized molecule (e.g., protein, peptide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium L-Ascorbate

  • Phosphate Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)

  • Solvent for alkyne (e.g., DMSO or DMF)

Stock Solutions:

  • Alkyne Stock (10 mM): Dissolve 2.83 mg of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (MW = 283.25 g/mol ) in 1 mL of DMSO.

  • Copper/Ligand Stock (10 mM Cu, 50 mM THPTA): Dissolve 2.5 mg of CuSO₄·5H₂O (MW = 249.68 g/mol ) and 21.7 mg of THPTA (MW = 434.48 g/mol ) in 1 mL of deionized water.

  • Ascorbate Stock (100 mM): Dissolve 19.8 mg of Sodium Ascorbate (MW = 198.11 g/mol ) in 1 mL of deionized water. Prepare this solution fresh before each use.

Step-by-Step Procedure:

  • In a microcentrifuge tube, add the azide-functionalized molecule dissolved in phosphate buffer to achieve a final concentration of 10-100 µM.

  • Add the Alkyne Stock solution to the reaction mixture. A final concentration of 2-5 equivalents relative to the azide is recommended. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid denaturing proteins.

  • Add the Copper/Ligand Stock solution to the mixture to achieve a final copper concentration of 0.25-1 mM.[13] The 5-fold excess of ligand is crucial for protecting the biomolecule.[13]

  • Initiate the reaction by adding the freshly prepared Ascorbate Stock solution to a final concentration of 2-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sterically hindered substrates or low concentrations, the reaction may require longer times or gentle heating (e.g., 37 °C).[13]

  • Monitoring: The reaction progress can be monitored by LC-MS or SDS-PAGE (for proteins), looking for the disappearance of the starting material and the appearance of the higher molecular weight conjugate.

  • Purification: Once complete, the product can be purified from excess small molecules and copper catalyst using standard techniques such as size-exclusion chromatography (for proteins), dialysis, or reverse-phase HPLC.

Protocol 2: Downstream Reductive Amination

This protocol outlines the conjugation of the newly formed triazole-aldehyde product to a molecule containing a primary amine via reductive amination.

Materials:

  • Purified triazole-aldehyde conjugate from Protocol 1

  • Amine-containing molecule (e.g., amine-PEG linker, peptide)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 6.0-7.4)

Step-by-Step Procedure:

  • Buffer exchange the purified triazole-aldehyde conjugate into the desired reaction buffer (pH 6.0 is often optimal for imine formation).

  • Add the amine-containing molecule to the solution. A 10-50 fold molar excess is typically used to drive the reaction to completion.

  • Add Sodium Cyanoborohydride (NaBH₃CN) from a freshly prepared stock solution (e.g., 1 M in water) to a final concentration of 20-50 mM.[7][14]

  • Incubate the reaction at room temperature or 37 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or other appropriate analytical methods.

  • Purify the final conjugate using chromatography (e.g., SEC, IEX, or RP-HPLC) to remove excess reagents.

Workflow Visualization

The two-stage conjugation process enables a modular approach to building complex biomolecules.

Workflow Alkyne 2-((4-Ethynylbenzyl)oxy) -5-nitrobenzaldehyde CuAAC Protocol 1: CuAAC Click Reaction Alkyne->CuAAC Azide Azide-Modified Biomolecule (R'-N₃) Azide->CuAAC Intermediate Triazole-Aldehyde Conjugate CuAAC->Intermediate Forms stable triazole link ReductiveAmination Protocol 2: Reductive Amination Intermediate->ReductiveAmination Amine Amine-Containing Molecule (R''-NH₂) Amine->ReductiveAmination FinalProduct Final Bifunctional Conjugate ReductiveAmination->FinalProduct Forms stable secondary amine link

Figure 2. Overall experimental workflow from starting materials to the final conjugate.

Safety and Handling

  • Copper Compounds: Copper salts can be toxic.[15] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[16][17]

  • Organic Azides: While small-molecule azides can be explosive, those used in bioconjugation are typically large molecules used in small quantities and dilute solutions, which significantly mitigates this risk.[18] Standard laboratory precautions are sufficient.

  • Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: Always handle reagents in accordance with good laboratory practice.[19] Dispose of waste, especially heavy metal waste, according to institutional guidelines.[20]

References

  • Current Protocols in Chemical Biology. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. John Wiley & Sons, Inc. Available from: [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • Héron, J., & Balcells, D. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12, 4744–4753. Available from: [Link]

  • Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Ricalde, J. O. S., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available from: [Link]

  • Jiang, H., & Wang, L. (2014). Click Triazoles for Bioconjugation. Methods in Molecular Biology, 1147, 147-159. Available from: [Link]

  • Li, Y., et al. (2023). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry. Available from: [Link]

  • Ricalde, J. O. S., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). Triazoles with biological activities. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Vale. (2023). SAFETY DATA SHEET - Cu Cathode. Available from: [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(3), 133-145. Available from: [Link]

  • Misra, A. K., & Tiwari, P. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 679128. Available from: [Link]

  • Liu, H., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 15(3), 549-555. Available from: [Link]

  • Kumar, V. (2014). CuAAC “Click” Chemistry Approaches Towards Functional Supramolecular Architectures. University of Otago. Available from: [Link]

  • Shaikh, M. H., & Subhedar, D. D. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Der Pharma Chemica, 7(6), 188-202. Available from: [Link]

  • Lees, A., et al. (2007). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Journal of Carbohydrate Chemistry, 26(5-6), 287-302. Available from: [Link]

  • ECHA. (2018). Copper oxide - Brief Profile. Available from: [Link]

  • Alam, M. J., et al. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Trends in Carbohydrate Research, 8(3). Available from: [Link]

  • Roy, R., et al. (1984). Improved procedure for the conjugation of oligosaccharides to protein by reductive amination. Canadian Journal of Chemistry, 62(2), 270-275. Available from: [Link]

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2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde as a bifunctional cross-linker

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde as a Bifunctional Cross-linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Precision in Molecular Linkage

In the intricate landscape of biotechnology and drug development, the ability to covalently link two or more molecules with precision is paramount.[1] Bifunctional cross-linkers are the molecular architects of these connections, possessing two distinct reactive moieties that form stable bonds with specific functional groups on proteins, nucleic acids, and other molecules of interest.[2][3] These reagents are indispensable tools for a vast array of applications, from mapping protein-protein interactions and constructing antibody-drug conjugates (ADCs) to developing novel diagnostics and engineering advanced biomaterials.[1][3]

This guide focuses on a uniquely versatile heterobifunctional cross-linker: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde . This molecule offers a powerful two-stage conjugation strategy. Its benzaldehyde group facilitates the initial reaction with primary amines, such as those on lysine residues, while its terminal ethynyl (alkyne) group provides a bioorthogonal handle for subsequent, highly specific "click chemistry" reactions.[4][5][6] The presence of a nitro group on the benzaldehyde ring further modulates its reactivity and offers potential for advanced analytical applications.[4][7]

This document serves as a comprehensive application note and protocol guide, grounded in established chemical principles, to empower researchers to effectively utilize this potent cross-linking agent.

Physicochemical Properties and Structural Features

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a synthetic organic compound designed for controlled, sequential bioconjugation.[4] Its utility is derived from its distinct functional domains.

PropertyData
Molecular Formula C₁₆H₁₁NO₄
Molecular Weight 281.26 g/mol
Appearance Pale yellow crystalline powder
Key Functional Groups Aldehyde, Ethynyl (Alkyne), Nitro
Solubility Soluble in organic solvents like DMSO, DMF; limited solubility in water[7]

The synthesis of this compound typically involves multi-step pathways, including a Sonogashira coupling to install the terminal alkyne and a nitration step to introduce the nitro group onto the benzaldehyde precursor.[4] Understanding this structure is key to leveraging its dual reactivity.

Mechanism of Action: A Two-Step Orthogonal Strategy

The power of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde lies in its ability to facilitate two chemically distinct and sequential conjugation reactions. This orthogonal approach minimizes unwanted side reactions and allows for precise control over the final conjugate assembly.

Step 1: Schiff Base Formation with Primary Amines

The primary reaction involves the aldehyde functional group, which readily reacts with nucleophilic primary amines—most commonly the ε-amino group of lysine residues or the N-terminus of a protein—to form a Schiff base (or imine).[8][9][10] This condensation reaction is typically carried out in a slightly alkaline buffer and is reversible. For applications requiring long-term stability, the resulting imine bond can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein or biomolecule is functionalized with the alkyne handle, the terminal ethynyl group is available for one of the most reliable bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][11][12] This reaction forms an extremely stable triazole linkage between the alkyne-modified biomolecule and a second molecule bearing an azide group (e.g., a fluorescent dye, a biotin tag, or another protein).[6] The reaction is highly specific, proceeds rapidly in aqueous buffers, and is insensitive to pH over a wide range, making it ideal for biological applications.[6][12]

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Click Chemistry P1 Protein with Primary Amine (e.g., Lysine) P1_XL Alkyne-Modified Protein (via Schiff Base) P1->P1_XL Schiff Base Formation (pH 7.5-8.5) XL Aldehyde-Alkyne Cross-linker (2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde) XL->P1_XL Final Final Conjugate P1_XL->Final CuAAC Click Reaction (CuSO₄, Ligand, Ascorbate) Azide Azide-Containing Molecule (e.g., Azido-Biotin, Fluorescent Azide) Azide->Final

Caption: Workflow for two-step bioconjugation.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of a model protein with a biotin tag using 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

Protocol 1: Two-Step Protein Labeling with Biotin

This protocol is divided into two main parts: initial modification of the protein with the cross-linker, followed by the click reaction to attach the biotin tag.

Part A: Alkyne-Modification of Protein via Aldehyde Reaction

This step conjugates the cross-linker to primary amines on the target protein.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine).[1]

  • Cross-linker Stock Solution (100 mM): Dissolve 2.81 mg of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde in 100 µL of anhydrous DMSO or DMF. Prepare fresh.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer.

Procedure:

  • Protein Preparation: Ensure the protein is in the amine-free Reaction Buffer. If not, perform a buffer exchange using a desalting column.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Cross-linker Addition: Add a 20-fold molar excess of the 100 mM Cross-linker Stock Solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 20 µL of the 100 mM stock. The DMSO/DMF concentration should not exceed 5-10% of the total reaction volume.

  • Incubation: Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching (Optional but Recommended): To quench any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 20 minutes at room temperature.

  • Purification: Remove excess, unreacted cross-linker using a desalting column equilibrated with Reaction Buffer. The collected eluate is the alkyne-modified protein.

Part B: Biotinylation via CuAAC Click Chemistry

This step attaches an azide-biotin tag to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein from Part A.

  • Azide-PEG-Biotin Stock (10 mM): Prepare in DMSO or water.

  • Copper(II) Sulfate (CuSO₄) Stock (20 mM): Prepare in deionized water.[11]

  • THPTA Ligand Stock (100 mM): THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects the protein.[11][13] Prepare in deionized water.

  • Sodium Ascorbate Stock (300 mM): This reducing agent converts Cu(II) to the active Cu(I) catalyst. Prepare this solution fresh immediately before use. [11][14]

  • Desalting column or dialysis equipment for final purification.

Procedure:

  • Reagent Premix: In a separate tube, prepare the click catalyst mix for each reaction. Add the reagents in the following order, vortexing briefly after each addition:

    • To the alkyne-modified protein solution, add Azide-PEG-Biotin to a final concentration of 200-400 µM (a 2-4 fold excess over the protein).

    • Add THPTA Ligand Stock to a final concentration of 1 mM.

    • Add CuSO₄ Stock to a final concentration of 0.2 mM.

  • Initiate Reaction: Add the freshly prepared Sodium Ascorbate Stock to a final concentration of 3 mM to initiate the click reaction.[14]

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours, protected from light.[14]

  • Final Purification: Purify the final biotinylated protein conjugate from excess reagents using a desalting column or dialysis.

G cluster_A Part A: Alkyne Modification cluster_B Part B: Click Reaction A1 Prepare Protein in Amine-Free Buffer A2 Add Aldehyde-Alkyne Cross-linker (20x excess) A1->A2 A3 Incubate (2h @ RT or 4h @ 4°C) A2->A3 A4 Purify via Desalting Column A3->A4 B1 To Alkyne-Protein, add: 1. Azide-Biotin 2. THPTA Ligand 3. CuSO₄ A4->B1 Alkyne-Modified Protein B2 Initiate with fresh Sodium Ascorbate B1->B2 B3 Incubate (1-2h @ RT, dark) B2->B3 B4 Purify Final Conjugate (Desalting/Dialysis) B3->B4

Caption: Step-by-step experimental workflow.

Protocol 2: Analysis of Conjugation by SDS-PAGE

A simple method to qualitatively assess the success of the cross-linking reaction.

Procedure:

  • Collect samples from your starting protein, the alkyne-modified protein, and the final biotinylated conjugate.

  • Run the samples on an SDS-PAGE gel according to standard procedures.

  • Visualization:

    • Coomassie Staining: A successful conjugation may show a slight upward shift in the molecular weight band of the protein.

    • Western Blot: Transfer the gel to a nitrocellulose or PVDF membrane and probe with streptavidin-HRP to specifically detect the biotinylated protein. A strong band should appear only in the lane with the final conjugate.

Advanced Considerations: Mass Spectrometry Analysis

For detailed characterization of the conjugation sites and efficiency, mass spectrometry (MS) is the method of choice. The nitro group on 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde adds an interesting dimension. While not a conventionally designed MS-cleavable linker, nitro-containing compounds can exhibit specific fragmentation patterns.

  • MS-Cleavable Cross-linkers: Many modern cross-linkers are designed with bonds that controllably fragment in the gas phase during tandem mass spectrometry (MS/MS).[15][16] This simplifies data analysis by allowing the two cross-linked peptides to be identified separately in a subsequent MS³ scan.[16]

  • Potential of the Nitro Group: The nitroaromatic structure of this cross-linker may undergo characteristic fragmentation (e.g., neutral loss of NO or NO₂) under collision-induced dissociation (CID). Researchers should investigate whether this fragmentation can be used as a "signature" to aid in the identification of cross-linked peptides during data analysis, similar to established MS-cleavable workflows.[17][18]

Trustworthiness and Causality in Experimental Design

  • Why an amine-free buffer in Step 1? Buffers containing primary amines, like Tris, would compete with the protein's lysine residues for reaction with the aldehyde, drastically reducing conjugation efficiency.

  • Why use a ligand like THPTA for the click reaction? The active catalyst is Cu(I), which is unstable in aqueous solution and can cause oxidative damage to proteins.[11] THPTA chelates and stabilizes the Cu(I) ion, accelerating the reaction and protecting the biomolecule.[13]

  • Why prepare sodium ascorbate fresh? Ascorbate is a reducing agent that readily oxidizes in solution when exposed to air. Using a freshly prepared solution ensures a sufficient concentration to reduce Cu(II) to the active Cu(I) state, initiating the reaction efficiently.[11]

  • Why purify between steps? Removing the excess aldehyde-alkyne cross-linker after the first step is critical to prevent it from reacting with any azide-containing reagents in the second step, which would lead to unwanted side products and complicate downstream analysis.

By understanding the chemical principles behind each step, researchers can troubleshoot and optimize these protocols for their specific biological systems, ensuring reliable and reproducible results.

References

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  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites.

Sources

Application Note: Synthesis and Integration of the 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Photocleavable Linker

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of bio-orthogonal, stimuli-responsive linkers has revolutionized chemical biology, proteomics, and targeted drug delivery. Among these, o-nitrobenzyl (oNB) derivatives remain the gold standard for photolabile linkers due to their rapid and predictable cleavage kinetics[1].

This application note details the synthesis and utilization of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde , a highly versatile bifunctional linker. This molecule combines two orthogonal reactive handles:

  • An Ethynyl Group: Enables highly specific Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry for conjugating reporter tags, solid supports, or targeting ligands.

  • An o-Nitrobenzaldehyde Core: Serves as the photolabile moiety. Upon irradiation with long-wave UV light (365 nm), the oNB group undergoes a Norrish Type II intramolecular rearrangement. The excited nitro group abstracts a benzylic proton, forming an aci-nitro intermediate that rapidly rearranges to release the conjugated payload alongside an o-nitrosobenzaldehyde byproduct[1].

By converting the aldehyde into an activated carbamate, researchers can seamlessly conjugate primary amines (e.g., lysine residues on proteins) and subsequently release them in a traceless manner using non-destructive UV light[2].

Experimental Protocols: Synthesis & Activation

The following self-validating protocols detail the bottom-up synthesis of the activated linker, emphasizing the causality behind each chemical choice to ensure high fidelity and reproducibility[3].

Phase 1: Core Synthesis (Williamson Etherification)

Objective: Synthesize 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde. Causality: We utilize N,N -Dimethylformamide (DMF) as a polar aprotic solvent. DMF selectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic for an efficient SN​2 attack. Potassium carbonate ( K2​CO3​ ) is chosen as a mild base; it is strong enough to deprotonate the electron-deficient phenol (pKa ~7) but weak enough to prevent unwanted aldol condensations of the aldehyde.

  • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and 4-ethynylbenzyl bromide (1.1 eq) in anhydrous DMF (0.2 M).

  • Add finely powdered K2​CO3​ (2.0 eq) to the stirring solution.

  • Protect the reaction from ambient light using aluminum foil and heat to 60°C for 4 hours.

  • Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow solid.

Phase 2: Reduction to the Photolabile Alcohol

Objective: Convert the aldehyde to (2-((4-ethynylbenzyl)oxy)-5-nitrophenyl)methanol. Causality: Sodium borohydride ( NaBH4​ ) in methanol is a highly chemoselective reducing system. It rapidly reduces the aldehyde to a primary alcohol without reducing the sensitive nitro group or the terminal alkyne, which would occur if stronger reducing agents (e.g., LiAlH4​ or catalytic hydrogenation) were used.

  • Dissolve the aldehyde intermediate from Phase 1 in anhydrous methanol (0.1 M) and cool to 0°C in an ice bath.

  • Slowly add NaBH4​ (1.5 eq) in small portions to control hydrogen gas evolution.

  • Stir for 1 hour, allowing the reaction to naturally warm to room temperature.

  • Quench with saturated aqueous NH4​Cl and extract with dichloromethane (DCM).

  • Dry and concentrate the organic layer to afford the alcohol intermediate.

Phase 3: Linker Activation (NHS Carbonate Formation)

Objective: Generate an amine-reactive N -hydroxysuccinimide (NHS) carbonate. Causality: N,N′ -Disuccinimidyl carbonate (DSC) is utilized to convert the primary alcohol into a mixed carbonate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the transfer of the NHS group.

  • Dissolve the alcohol intermediate (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Add DSC (1.5 eq) followed by DMAP (0.1 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 4 hours under an inert argon atmosphere, strictly protected from light.

  • Concentrate the solvent and purify via short-plug silica gel chromatography to isolate the activated linker.

Synthesis A 2-Hydroxy-5- nitrobenzaldehyde C 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde A->C K2CO3, DMF (Etherification) B 4-Ethynylbenzyl bromide B->C D Photolabile Alcohol Intermediate C->D NaBH4, MeOH (Reduction) E NHS-Activated Photocleavable Linker D->E DSC, DMAP (Activation)

Chemical synthesis pathway of the activated photocleavable linker.

Experimental Protocols: Conjugation & Photocleavage

Phase 4: CuAAC "Click" Conjugation

Causality: The use of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical when conjugating to biological targets. THPTA acts as a water-soluble accelerating ligand that binds Cu(I), protecting it from oxidation and preventing the copper-catalyzed generation of reactive oxygen species (ROS) that degrade proteins. Ascorbic acid is used to reduce Cu(II) to the catalytically active Cu(I) in situ[2].

  • Incubate the NHS-activated linker with the target amine-containing molecule (e.g., a protein) in PBS (pH 7.4) for 2 hours at room temperature to form the carbamate linkage.

  • To the conjugated target, add the azide-functionalized probe (e.g., Azide-PEG-Biotin).

  • Prepare a pre-mixed catalyst solution: CuSO4​ (1 mM final) and THPTA (5 mM final). Add to the reaction.

  • Initiate the Click reaction by adding freshly prepared sodium ascorbate (10 mM final).

  • Incubate for 1 hour at room temperature, then purify the conjugate via size-exclusion chromatography or dialysis.

Phase 5: UV-Mediated Traceless Cleavage

Causality: Irradiation at 365 nm is specifically chosen because it perfectly matches the absorption tail of the o-nitrobenzyl group while avoiding the phototoxicity and direct macromolecular damage associated with shorter UVB/UVC wavelengths (<300 nm)[4].

  • Resuspend the purified conjugate in a UV-transparent plate or quartz cuvette.

  • Irradiate the sample using a 365 nm UV LED lamp at an intensity of 5 mW/cm².

  • Maintain the sample on ice during irradiation to prevent thermal degradation.

  • Collect the supernatant containing the tracelessly released target molecule for downstream analysis.

Workflow Step1 NHS-Activated Linker Step2 Conjugation to Target (Amine Coupling) Step1->Step2 Step3 CuAAC 'Click' Reaction (Azide-Probe Attachment) Step2->Step3 Step4 Affinity Enrichment (e.g., Streptavidin Pull-down) Step3->Step4 Step5 UV Irradiation (365 nm) Norrish Type II Cleavage Step4->Step5 Step6 Traceless Release of Target Molecule Step5->Step6

Application workflow from target conjugation to UV-mediated traceless release.

Quantitative Data & Optimization

The tables below summarize the expected yields during the synthesis phase and the kinetic efficiency of the photocleavage process. Continuous monitoring via LC-MS is recommended to validate intermediate integrity.

Table 1: Synthesis Optimization, Yields, and Quality Control

StepReaction TypeReagents & ConditionsExpected Yield (%)Quality Control Method
1 Etherification K2​CO3​ , DMF, 60°C, 4 h85 - 92TLC (Hex/EtOAc 3:1), 1 H-NMR
2 Reduction NaBH4​ , MeOH, 0°C to RT, 1 h90 - 95LC-MS (Aldehyde disappearance)
3 ActivationDSC, DMAP, MeCN, RT, 4 h75 - 80LC-MS (Carbonate formation)

Table 2: Photocleavage Kinetics (365 nm, 5 mW/cm²)

Irradiation Time (min)Cleavage Efficiency (%)Primary Byproduct Formation
0 0None
5 45 ± 5o-nitrosobenzaldehyde derivative
15 85 ± 3o-nitrosobenzaldehyde derivative
30 > 98o-nitrosobenzaldehyde derivative

References

  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.[Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.[Link]

  • Côté, M., et al. (2011). Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection. Nature, 477(7364), 344–348.[Link]

Sources

Application Note: Development of Activatable Nitroreductase (NTR) Fluorescent Probes using 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Hypoxia imaging, fluorescent probe design, click chemistry, and target validation.

Introduction & Scientific Rationale

Tumor hypoxia is a critical microenvironmental factor that drives cancer progression, metastasis, and resistance to chemotherapy. A hallmark of hypoxic solid tumors is the significant overexpression of endogenous reductases, most notably Nitroreductase (NTR) [1]. Consequently, NTR has emerged as a highly reliable biomarker for mapping tumor hypoxia[2].

To selectively image hypoxic cells, activatable "turn-on" fluorescent probes are preferred over "always-on" fluorophores due to their superior signal-to-background ratios. The compound 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a uniquely engineered, trifunctional building block designed specifically for this purpose.

  • The Aldehyde Group (-CHO): Serves as the primary reactive site for constructing the fluorophore core (e.g., Knoevenagel condensation for coumarins/cyanines, or pyrrole condensation for BODIPY dyes)[3].

  • The Nitro Group (-NO2): Acts as a strong electron-withdrawing group that quenches the fluorophore's emission via Photoinduced Electron Transfer (PET) . Upon encountering NTR and NADH in a hypoxic environment, the nitro group is reduced to an electron-donating amine (-NH2), eliminating the PET effect and triggering a massive fluorescence "turn-on"[4].

  • The Alkyne Group (-C≡C-): Provides a bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. This allows for the modular attachment of subcellular targeting moieties (e.g., triphenylphosphonium for mitochondria) or affinity tags (e.g., biotin) without disrupting the fluorophore's photophysical properties[5].

Mechanistic Pathway of Activation

Mechanism Probe Nitro-Probe (PET Quenched) Non-Fluorescent Enzyme Nitroreductase (NTR) + NADH Probe->Enzyme Hypoxia Activated Amino-Probe (PET Off / ICT On) Strongly Fluorescent Enzyme->Activated 6e- Reduction

Caption: Mechanism of NTR-mediated fluorescence turn-on via PET quenching elimination.

Probe Development Workflow

The development of a targeted, NTR-responsive probe follows a highly modular, three-stage synthetic and validation pipeline.

Workflow A 1. Fluorophore Core Synthesis Aldehyde Condensation (e.g., BODIPY) B 2. Targeting Conjugation CuAAC Click Chemistry (e.g., Azido-TPP) A->B C 3. In Vitro Validation NTR Enzyme Assay & Spectral Analysis B->C D 4. Live-Cell Imaging Hypoxic Tumor Microenvironment C->D

Caption: Step-by-step workflow for developing and validating the NTR-responsive fluorescent probe.

Experimental Protocols

The following protocols outline the synthesis of a mitochondria-targeted, NTR-activatable BODIPY probe. Every step is designed as a self-validating system to ensure chemical integrity before proceeding to biological assays.

Protocol 1: Synthesis of the BODIPY Fluorophore Core

Causality Insight: The aldehyde group of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is reacted with 2,4-dimethylpyrrole. Trifluoroacetic acid (TFA) is used to catalyze the condensation, forming a dipyrromethane intermediate. Oxidation with p-chloranil establishes the fully conjugated dipyrromethene, which is subsequently complexed with boron trifluoride etherate (BF3·OEt2) to rigidify the structure and lock in its photophysical properties.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add 1-2 drops of TFA. Stir the mixture at room temperature for 3 hours in the dark to prevent premature photo-oxidation.

  • Oxidation: Add p-chloranil (1.0 eq) to the reaction mixture and stir for an additional 30 minutes. The solution will turn deep red, indicating the formation of the dipyrromethene intermediate.

  • Complexation: Add N,N-diisopropylethylamine (DIPEA) (5.0 eq) followed by dropwise addition of BF3·OEt2 (6.0 eq). Stir for 2 hours.

  • Purification: Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to yield the Alkyne-Nitro-BODIPY core.

Protocol 2: CuAAC Click Conjugation for Subcellular Targeting

Causality Insight: To direct the probe to the mitochondria (the primary site of cellular respiration and a key organelle in hypoxia), we utilize the alkyne handle to "click" on an Azido-Triphenylphosphonium (Azido-TPP) ligand. Ascorbic acid reduces Cu(II) to the active Cu(I) catalyst in situ, while TBTA stabilizes the Cu(I) oxidation state, preventing its disproportionation in aqueous-organic mixtures[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the Alkyne-Nitro-BODIPY core (1.0 eq) and Azido-TPP (1.2 eq) in a 1:1 mixture of THF and tert-butanol.

  • Catalyst Assembly: In a separate vial, mix CuSO4·5H2O (0.1 eq) and TBTA (0.2 eq) in water/THF. Add freshly prepared sodium ascorbate (0.5 eq) to generate the active Cu(I) species.

  • Reaction: Add the catalyst mixture to the probe solution. Degas the system and stir at room temperature for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting alkyne mass and the appearance of the triazole-linked product mass confirms successful conjugation.

  • Isolation: Extract with DCM, wash with EDTA solution (to remove copper traces), and purify via reversed-phase HPLC.

Protocol 3: In Vitro NTR Enzyme Assay (Fluorescence Validation)

Causality Insight: Before live-cell imaging, the probe must be validated in vitro. NTR requires NADH as an electron donor to reduce the nitro group. The assay is performed in PBS (pH 7.4) to mimic physiological conditions[1].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 μM solution of the synthesized probe in PBS (pH 7.4, containing 1% DMSO as a cosolvent).

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (Excitation: 490 nm, Emission: 500-600 nm). The signal should be negligible due to PET quenching.

  • Enzyme Addition: Add NADH (500 μM) and recombinant E. coli Nitroreductase (1.0 μg/mL) to the cuvette.

  • Kinetics Tracking: Incubate at 37°C and record the fluorescence spectra every 5 minutes for 30 minutes.

  • Validation: A successful probe will exhibit a >60-fold enhancement in fluorescence intensity at ~525 nm as the nitro group is reduced to an amine[4].

Quantitative Data Presentation

The photophysical properties of the probe undergo a dramatic shift upon enzymatic activation. The table below summarizes the expected spectral changes when utilizing the BODIPY scaffold derived from 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

ParameterNitro-Probe (Hypoxia Sensor)Amino-Probe (Activated State)
Functional Group -NO2 (Electron Withdrawing)-NH2 (Electron Donating)
PET Status ON (Fluorescence Quenched)OFF (Fluorescence Emitted)
Absorption Max (λ_abs) 495 nm510 nm
Emission Max (λ_em) 510 nm (Weak)525 nm (Strong)
Quantum Yield (Φ) < 0.010.65
Signal Enhancement Baseline> 60-fold increase

References

  • Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection Nature / NIH[Link]

  • Studies of Surface Preparation for the Fluorosequencing of Peptides Langmuir / NIH[Link]

  • Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes J-Stage[Link]

  • Hypoxia imaging in living cells, tissues and zebrafish with a nitroreductase-specific fluorescent probe Analyst (RSC Publishing)[Link]

  • A Probe for the Detection of Hypoxic Cancer Cells Analytical Chemistry / NIH[Link]

  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging Chemical Communications / NIH[Link]

  • Nitroreductase-Triggered Fluorophore Labeling of Cells and Tissues under Hypoxia Analytical Chemistry (ACS Publications)[Link]

Sources

Orthogonal labeling strategies with 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Labeling Strategies Using 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: A Dual-Handle Bioorthogonal Crosslinker

Executive Summary

In the rapidly evolving landscape of bioconjugation and drug development, achieving site-specific, multiplexed labeling without disrupting native biological function is a critical challenge. 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a highly specialized, heterobifunctional crosslinker designed to solve this problem[1]. By combining an electrophilic aromatic aldehyde with a terminal alkyne, this molecule enables two completely independent, bioorthogonal reactions to occur on a single scaffold: oxime/hydrazone ligation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As an Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we will dissect the chemical causality behind this crosslinker, outline self-validating experimental workflows, and provide the kinetic rationale required to optimize these orthogonal labeling strategies for complex biomolecules.

Mechanistic Rationale & Chemical Causality

To effectively utilize 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde, one must understand the thermodynamic and kinetic forces driving its two reactive handles.

Handle 1: The 5-Nitrobenzaldehyde Motif (Oxime Ligation) Standard aliphatic aldehydes suffer from sluggish reaction kinetics with aminooxy groups at physiological pH. In this crosslinker, the addition of a strongly electron-withdrawing nitro (-NO₂) group at the 5-position fundamentally alters the carbonyl's reactivity. The inductive effect of the nitro group increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. More importantly, it lowers the pKa of the intermediate hemiaminal, which accelerates the acid-catalyzed dehydration step—the rate-limiting barrier in oxime formation[2]. This causality allows the ligation to proceed rapidly and form a hydrolytically stable oxime bond even at low micromolar concentrations.

Handle 2: The Terminal Alkyne (CuAAC Click Chemistry) The 4-ethynylbenzyl moiety provides a terminal alkyne that remains completely inert to native biological functional groups (amines, thiols, hydroxyls). It is only activated in the presence of a Copper(I) catalyst, whereupon it undergoes a highly regioselective Huisgen 1,3-dipolar cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole[3]. Because the alkyne and aldehyde reactive pathways do not cross-react, they form a perfect orthogonal pair.

Logic Linker Bifunctional Crosslinker 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Aldehyde Handle 1: 5-Nitrobenzaldehyde Highly electrophilic carbonyl Linker->Aldehyde Alkyne Handle 2: Terminal Alkyne Bioorthogonal triple bond Linker->Alkyne Oxime Oxime Bond Formation Nucleophilic attack by -O-NH2 Accelerated by 5-NO2 group Aldehyde->Oxime + Aminooxy Target Triazole 1,2,3-Triazole Formation Cu(I)-catalyzed cycloaddition with R-N3 Alkyne->Triazole + Azide Probe

Caption: Mechanistic pathways of the orthogonal reactive handles.

Quantitative Data & Optimization

To design a successful dual-labeling experiment, the reaction conditions for each handle must be optimized to prevent cross-talk and maximize yield. The table below summarizes the kinetic parameters and optimal conditions for both handles.

ParameterHandle 1: 5-NitrobenzaldehydeHandle 2: Terminal Alkyne
Target Functional Group Aminooxy (-O-NH₂) or HydrazineAzide (-N₃)
Reaction Type Oxime / Hydrazone LigationCuAAC (Click Chemistry)
Optimal pH Range 4.5 – 6.0 (Tolerates up to 7.4 with catalyst)7.0 – 8.0
Catalyst Required Aniline (10–100 mM, optional but recommended)Cu(I) (generated in situ via ascorbate)
Reaction Kinetics ( k2​ ) ∼101−103 M−1s−1 (with aniline) ∼101−102 M−1s−1
Bond Formed Oxime (Hydrolytically stable)1,4-disubstituted 1,2,3-triazole

Orthogonal Labeling Workflows

The most robust approach to utilizing this crosslinker is a sequential labeling strategy . First, the crosslinker is attached to an aminooxy-modified biomolecule (e.g., a metabolically labeled glycoprotein or a synthesized peptide) via oxime ligation. After purification, the newly introduced alkyne tag is reacted with an azide-functionalized payload (e.g., a fluorophore or PEG chain) via CuAAC.

G A Aminooxy-Modified Target C Oxime Conjugate (Alkyne-Tagged) A->C Oxime Ligation pH 4.5 - 6.0 B 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde B->C E Dual-Labeled Bioconjugate C->E CuAAC Click pH 7.4 D Azide-Fluorophore + Cu(I) Catalyst D->E

Caption: Workflow for sequential bioorthogonal labeling using the dual-handle crosslinker.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure you understand why a reagent is used, allowing for intelligent troubleshooting.

Protocol A: Aniline-Catalyzed Oxime Ligation (Target Tagging)

Causality Insight: While the 5-nitro group accelerates the reaction, adding aniline as a nucleophilic catalyst forms a highly reactive Schiff base intermediate. This intermediate undergoes rapid transimination with the target aminooxy group, allowing the reaction to proceed efficiently even at near-neutral pH[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde in anhydrous DMSO.

  • Buffer Exchange: Exchange your aminooxy-modified protein into 100 mM Sodium Acetate buffer (pH 5.5). Note: Avoid Tris buffer, as its primary amine can reversibly compete with the aldehyde.

  • Catalyst Addition: Add aniline to the protein solution to a final concentration of 10 mM.

  • Conjugation: Add the crosslinker stock to achieve a 10-fold molar excess over the protein. Mix thoroughly.

  • Incubation: Incubate at room temperature for 2 hours under gentle agitation.

  • Purification: Remove unreacted crosslinker and aniline via size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS (pH 7.4).

  • Self-Validation (QC): Analyze the conjugate via intact mass spectrometry (LC-MS). You should observe a mass shift corresponding to the addition of the crosslinker minus the mass of water (dehydration step).

Protocol B: CuAAC Click Chemistry (Payload Attachment)

Causality Insight: Copper(I) is unstable in aerobic aqueous solutions and can generate Reactive Oxygen Species (ROS) that degrade proteins. Pre-complexing Cu(II) with THPTA (a water-soluble ligand) stabilizes the active Cu(I) state and shields the protein from oxidative damage[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh stock solutions: 10 mM Azide-Fluorophore (in DMSO), 20 mM CuSO₄ (in water), 50 mM THPTA (in water), and 100 mM Sodium Ascorbate (in water).

  • Catalyst Complexation: In a separate microcentrifuge tube, pre-mix CuSO₄ and THPTA at a 1:2 molar ratio (e.g., 10 µL CuSO₄ + 10 µL THPTA). Incubate for 5 minutes at room temperature.

  • Reaction Assembly: To the alkyne-tagged protein (from Protocol A) in PBS, add the Azide-Fluorophore at a 5-fold molar excess.

  • Initiation: Add the pre-formed Cu/THPTA complex to the protein solution (final Cu concentration 100 µM). Immediately add Sodium Ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Quenching & Purification: Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper. Purify the dual-labeled bioconjugate via size-exclusion chromatography.

  • Self-Validation (QC): Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy. Measure the absorbance of the fluorophore at its maximum absorption wavelength and the protein at 280 nm (correcting for the fluorophore's contribution to A280). A DOL of 0.85 – 1.1 indicates a successful, stoichiometric 1:1 labeling event.

References[1] Title: Buy 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (Compound Properties & Classification)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde, a critical intermediate in the development of functionalized benzylpiperazines used as Niemann-Pick C1 (NPC1) inhibitors for Ebola virus research [1].

The synthesis relies on a Williamson ether synthesis between 2-hydroxy-5-nitrobenzaldehyde and 4-ethynylbenzyl bromide. While conceptually straightforward, researchers frequently encounter yield-limiting side reactions due to the reactivity of the terminal alkyne and the electrophile's susceptibility to hydrolysis under basic conditions [2]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Failure Modes

Understanding the competing reaction pathways is essential for optimization. The diagram below illustrates the desired SN​2 trajectory alongside the primary degradation pathways that deplete your reagents.

ReactionMechanism Phenol 2-Hydroxy-5-nitrobenzaldehyde (Nucleophile, pKa ~ 6.5) Base Base (Cs2CO3) Deprotonation Phenol->Base -H+ Phenoxide Phenoxide Anion (Highly Nucleophilic) Base->Phenoxide Product 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (Target Ether) Phenoxide->Product + Electrophile (SN2) Electrophile 4-Ethynylbenzyl bromide (Electrophile) Electrophile->Product Water Trace H2O / O2 Electrophile->Water SideProducts Side Reactions: 1. Benzyl Alcohol (Hydrolysis) 2. Glaser Dimer (Oxidation) Water->SideProducts Degradation

Fig 1. Reaction pathway and competing side reactions in Williamson ether synthesis.

Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion despite using an excess of 4-ethynylbenzyl bromide. Why is the electrophile disappearing? A1: This is a classic symptom of electrophile depletion via hydrolysis. Benzyl bromides are highly susceptible to nucleophilic attack by hydroxide ions in polar aprotic solvents like DMF. If your solvent or base contains trace water, the hydroxide outcompetes the bulky phenoxide, converting your electrophile into 4-ethynylbenzyl alcohol. Causality: Hygroscopic DMF absorbs atmospheric moisture, which reacts with the carbonate base to generate hydroxide. Solution: Use strictly anhydrous DMF (stored over molecular sieves) and flame-dried glassware.

Q2: I am observing a high-molecular-weight byproduct on LC-MS, and the reaction mixture turns dark brown. What is happening? A2: You are observing Glaser coupling (oxidative homocoupling) of the terminal alkyne. Terminal alkynes readily dimerize into conjugated diynes in the presence of a base, trace oxygen, and adventitious metal impurities (often copper from spatulas or old solvent lines). Causality: The ethynyl group is highly sensitive to oxidation under basic conditions at elevated temperatures. Solution: Degas your solvents by sparging with Argon for 15 minutes prior to the reaction and maintain a strict inert atmosphere throughout the process.

Q3: Standard literature protocols use K2​CO3​ at 80 °C, but my yields are inconsistent and purity is low. How can I improve this? A3: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) and add a catalytic amount of Potassium Iodide (KI). Causality: The "Cesium Effect" provides a larger, more polarizable counterion, which increases the solubility and naked nucleophilicity of the phenoxide anion in DMF. Simultaneously, KI facilitates an in-situ Finkelstein reaction, temporarily converting the benzyl bromide into a highly reactive benzyl iodide. This dual-activation strategy allows you to lower the reaction temperature from 80 °C to 40 °C, effectively shutting down thermal alkyne degradation and aldehyde side reactions.

Quantitative Optimization Data

The table below summarizes the effect of modifying reaction parameters on the overall yield and purity of the target ether.

Reaction ConditionBaseCatalystSolventTemp (°C)AtmosphereYield (%)Purity (HPLC)Primary Failure Mode Suppressed
Standard (Lit.) K2​CO3​ NoneDMF (Reagent)80Ambient45 - 55%< 80%N/A (High dimerization)
Modified 1 K2​CO3​ NoneDMF (Anhydrous)60Argon65%85%Reagent hydrolysis
Modified 2 Cs2​CO3​ NoneDMF (Anhydrous)40Argon78%92%Thermal degradation
Optimized Cs2​CO3​ KI (0.1 eq)DMF (Anhydrous)40Argon> 92% > 98% Sluggish kinetics
Self-Validating Experimental Protocol

This optimized protocol utilizes in-process visual cues to ensure each mechanistic step is successfully achieved before proceeding.

Reagents Required:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq, 10 mmol, 1.67 g)

  • 4-Ethynylbenzyl bromide (1.1 eq, 11 mmol, 2.14 g)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq, 15 mmol, 4.88 g)

  • Potassium Iodide (KI) (0.1 eq, 1.0 mmol, 0.16 g)

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Add 30 mL of anhydrous DMF and sparge with Argon for an additional 15 minutes to remove dissolved oxygen.

  • Phenoxide Formation (Validation Step): Add 2-hydroxy-5-nitrobenzaldehyde (1.67 g) to the flask. Once dissolved, add Cs2​CO3​ (4.88 g) and KI (0.16 g). Stir the suspension at room temperature for 30 minutes.

    • In-Process Control: The solution will transition from a pale yellow to a deep, vibrant orange/red. This color change is self-validating evidence that the highly conjugated phenoxide anion has successfully formed.

  • Alkylation: Dissolve 4-ethynylbenzyl bromide (2.14 g) in 5 mL of degassed, anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe. Heat the reaction to 40 °C.

  • Reaction Monitoring: Stir at 40 °C for 4 hours.

    • In-Process Control: Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The highly UV-active starting phenol ( Rf​≈0.3 ) should be completely consumed, replaced by a new, less polar spot for the ether product ( Rf​≈0.6 ).

  • Quenching & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into 150 mL of vigorously stirred, ice-cold distilled water.

    • In-Process Control: A pale yellow precipitate will immediately crash out of the solution. This precipitation bypasses the need for column chromatography.

  • Purification: Filter the precipitate under a vacuum. Wash the filter cake sequentially with cold water (3 x 50 mL) to remove DMF and inorganic salts, followed by cold hexanes (2 x 20 mL) to remove any unreacted benzyl bromide. Dry the solid under a high vacuum overnight to yield the pure product.

References
  • Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection. Nature (2011).[Link]

  • Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe. ACS Medicinal Chemistry Letters (2013).[Link]

Sources

Optimal storage conditions and shelf-life for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde?

For maximal shelf-life, the compound, a yellow to orange solid, should be stored at -20°C . It is crucial to store it in a tightly sealed container to protect it from moisture and air.

Q2: Can I store the compound at room temperature?

Room temperature storage is not recommended for long-term use. While stable for short periods, prolonged exposure to higher temperatures can accelerate degradation.[1][2] If temporary room temperature storage is unavoidable, it should be for the shortest duration possible in a desiccated, dark environment.

Q3: How should I handle the compound upon receipt?

The compound is often shipped on blue ice. Upon arrival, it should be immediately transferred to a -20°C freezer. Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the solid, which could compromise its stability.

Q4: What solvents are compatible with this compound?

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For analytical purposes like HPLC, acetonitrile is a commonly used solvent for similar compounds.[3]

Q5: What is the expected shelf-life of this compound?

While a definitive shelf-life is not established, storage at -20°C in a tightly sealed, dry, and dark environment will significantly extend its usability. Regular purity checks are recommended for samples stored for extended periods.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

Q6: My compound has changed color. Is it still usable?

A significant color change, such as darkening, may indicate degradation. The likely culprit is the oxidation of the aldehyde functional group to a carboxylic acid.[1] It is advisable to verify the compound's purity via analytical methods like HPLC, NMR, or LC-MS before proceeding with experiments.

Q7: I see unexpected peaks in my analytical data (NMR, HPLC, LC-MS). What could be the cause?

The appearance of new peaks suggests the presence of impurities, which could arise from several degradation pathways:

  • Oxidation: The benzaldehyde group is susceptible to oxidation, forming the corresponding benzoic acid. This process is accelerated by exposure to air and light.[1][3]

  • Polymerization: Aldehydes can undergo polymerization, which might appear as a broad baseline or multiple new peaks in chromatograms.[3][4]

  • Photodegradation: The ortho-nitrobenzyl moiety is a known photolabile group.[5] Exposure to UV or even ambient light can lead to complex degradation products.[5]

Q8: My reaction yield is lower than expected. Could the compound's quality be the issue?

Yes, compromised compound quality is a common reason for reduced reaction yields. If you suspect degradation, it is crucial to re-analyze the starting material. A workflow for assessing the compound's integrity is provided below.

Compound Integrity Assessment Workflow

If you suspect compound degradation, follow this workflow to determine its usability.

G cluster_0 Initial Observation cluster_1 Purity Analysis cluster_2 Decision & Action start Suspected Compound Degradation (e.g., color change, low yield) analysis Perform Purity Analysis (HPLC, LC-MS, or ¹H NMR) start->analysis decision Is Purity >95%? analysis->decision proceed Proceed with Experiment decision->proceed Yes repurify Repurify Compound (e.g., Column Chromatography) decision->repurify No discard Discard and Procure New Stock repurify->discard If repurification is not feasible

Caption: Decision tree for assessing compound integrity.

Summary of Storage Conditions and Potential Issues

ParameterRecommended Condition/ActionPotential Issue if DeviatedLikely Degradation Pathway
Temperature -20°C (long-term)Accelerated degradationOxidation, Polymerization[1][4]
Atmosphere Inert gas (Argon or Nitrogen) if possible; tightly sealed containerOxidationAldehyde to Carboxylic Acid
Light Store in the dark (amber vial or wrapped in foil)PhotodegradationComplex reactions involving the nitrobenzyl group[5]
Moisture Store in a desiccated environmentHydrolysisNot a primary concern for this molecule, but can accelerate other degradation pathways

Key Chemical Moieties and Their Stability Considerations

  • Benzaldehyde: Prone to oxidation to benzoic acid, especially when exposed to air.[1][6] This is a common degradation pathway for many aromatic aldehydes.

  • Nitro Group: Generally stable, but the ortho-nitrobenzyl ether linkage is known to be photolabile, which can lead to cleavage or rearrangement upon exposure to light.[5]

  • Terminal Alkyne: This group is generally stable under the recommended storage conditions but can be reactive towards certain metals and strong bases.

  • Benzyl Ether: The ether linkage is typically stable under neutral conditions but can be susceptible to cleavage under strong acidic or basic conditions, which are not typical storage environments.

By understanding the inherent reactivity of these functional groups, researchers can take appropriate precautions to ensure the long-term stability of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

References

  • Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Fisher Scientific. (n.d.). 2-Nitrobenzaldehyde, 99+%. Safety Data Sheet.
  • Techno PharmChem. (n.d.). 2 – NITRO BENZALDEHYDE. Material Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 2-Nitrobenzaldehyde. Safety Data Sheet.
  • EvitaChem. (n.d.). 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.
  • Sigma-Aldrich. (2025, November 6). 4-nitrobenzaldehyde. Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). Impact of Aromatic Aldehydes on Fragrance Stability.
  • BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog.
  • PubMed. (n.d.). Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway).
  • PubChem. (n.d.). 2-Ethyl-5-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • Michigan State University. (n.d.). Aldehydes and Ketones. Department of Chemistry.
  • PubMed. (2023, December 5). Degradation of Nitrobenzene by Mackinawite through a Sequential Two-Step Reduction and Oxidation Process.
  • ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • PLOS One. (2013, December 23). Genes Involved in Degradation of para-Nitrophenol Are Differentially Arranged in Form of Non-Contiguous Gene Clusters in Burkholderia sp. strain SJ98.
  • ChEMBL. (n.d.). Compound: 2-NITROBENZALDEHYDE (CHEMBL166559). EMBL-EBI.

Sources

Column chromatography purification techniques for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde . This compound is a highly functionalized intermediate, notably utilized in the synthesis of benzylpiperazine adamantane diamide-derived inhibitors targeting the Niemann-Pick C1 receptor in Ebolavirus research [1].

Because this molecule contains a reactive terminal alkyne, a polar nitro group, and an oxidation-sensitive aldehyde, its purification requires precise chromatographic control. This guide provides troubleshooting insights, quantitative tracking data, and a self-validating protocol to ensure high-purity isolation.

Chromatographic Separation Workflow

The synthesis of this compound typically involves the alkylation of 2-hydroxy-5-nitrobenzaldehyde with 4-ethynylbenzyl bromide in the presence of potassium carbonate and DMF [1]. The resulting crude mixture contains compounds with drastically different affinities for silica gel.

Chromatography Crude Crude Reaction Mixture (Post-DMF Alkylation) Silica Silica Gel Stationary Phase (Normal Phase) Crude->Silica Dry Load (DCM/Silica) Imp1 Fraction 1: 4-Ethynylbenzyl bromide (Non-polar, Weak Interaction) Silica->Imp1 Elute: Hexane:EtOAc (9:1) Prod Fraction 2: Target Product (Moderate Polarity, Dipole-Dipole) Silica->Prod Elute: Hexane:EtOAc (7:3) Imp2 Fraction 3: 2-Hydroxy-5-nitrobenzaldehyde (Highly Polar, Strong H-Bonding) Silica->Imp2 Elute: Hexane:EtOAc (1:1)

Chromatographic elution workflow for separating the target ether from precursors on silica gel.

Quantitative TLC Tracking Data

To establish a self-validating purification system, use Thin Layer Chromatography (TLC) to monitor the separation. The following table summarizes the expected retention factors ( Rf​ ) based on the functional group polarity of the mixture components.

ComponentKey Functional GroupsPolarityApprox. Rf​ (Hexane:EtOAc 7:3)Detection Method
4-Ethynylbenzyl bromide Alkyne, BromideLow0.85UV (254 nm), KMnO 4​ (stains yellow/brown)
2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Alkyne, Ether, Nitro, AldehydeModerate0.45UV (254 nm), 2,4-DNPH (stains orange/red)
2-Hydroxy-5-nitrobenzaldehyde Phenol, Nitro, AldehydeHigh0.15 (Streaks)UV (254 nm), visibly yellow on plate

Troubleshooting & FAQs

Q1: Why is my target product co-eluting with the starting bromide? A1: 4-ethynylbenzyl bromide is highly non-polar due to the lack of hydrogen-bond donors. If your initial mobile phase is too polar (e.g., starting directly at 7:3 Hexane:EtOAc), the bromide will rush down the column and overlap with the product band. Causality & Solution: You must use a step gradient. Start with a low-polarity solvent (95:5 or 9:1 Hexane:EtOAc) to selectively wash the bromide off the column. Only increase the polarity to 7:3 once TLC confirms the bromide has fully eluted.

Q2: I observe severe yellow streaking on the TLC plate and the column. How do I fix this? A2: The yellow streaking is caused by unreacted 2-hydroxy-5-nitrobenzaldehyde. The phenolic hydroxyl group forms strong, continuous hydrogen bonds with the silanol groups (-SiOH) on the silica gel, causing it to drag [2]. Causality & Solution: Do not rely solely on chromatography to remove this. Perform a pre-column aqueous workup. Wash your crude organic layer with cold, saturated sodium bicarbonate (NaHCO 3​ ). This deprotonates the acidic phenol, pulling it into the aqueous layer while leaving your neutral ether product in the organic phase.

Q3: My isolated product is turning dark or forming an insoluble film upon concentration. What is happening? A3: Terminal alkynes and aldehydes are sensitive to oxidation and polymerization, especially when concentrated to dryness under heat or exposed to light for prolonged periods. Causality & Solution: The concentration of the purified fractions must be done under reduced pressure at a bath temperature not exceeding 30°C. Once concentrated, immediately backfill the flask with an inert gas (Argon or Nitrogen) and store the vial at -20°C in the dark.

Q4: Why must I dry-load the sample instead of wet-loading it? A4: The synthesis utilizes DMF as a solvent [1]. DMF is a high-boiling, highly polar solvent. If even trace amounts of DMF remain in your crude oil, wet-loading it directly onto the column will cause the DMF to act as a localized, ultra-polar mobile phase, dragging impurities into your product band. Dry-loading traps the crude mixture on a solid matrix, allowing the mobile phase to partition the compounds purely based on their affinity for silica.

Step-by-Step Experimental Protocol: Column Chromatography

This protocol is designed to be self-validating. By following the specific fraction checks, you verify the success of each step before proceeding to the next.

Step 1: Pre-Column Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

  • Add standard phase silica gel (230-400 mesh) to the flask (approximately 2 to 3 times the mass of your crude product).

  • Evaporate the DCM using a rotary evaporator until a free-flowing powder is obtained. Ensure no clumps remain.

Step 2: Column Packing

  • Prepare a slurry of silica gel in 100% Hexanes.

  • Pour the slurry into the column, allowing it to settle evenly. Tap the sides to remove air bubbles.

  • Carefully pour the dry-loaded sample powder evenly onto the top of the flat silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent disturbing the bed during solvent addition.

Step 3: Elution Phase 1 (Removal of Bromide)

  • Elute the column with 3 Column Volumes (CV) of 9:1 Hexane:Ethyl Acetate .

  • Collect large fractions.

  • Self-Validation Check: Spot these fractions on a TLC plate. They should show a high- Rf​ spot that is UV-active but does not stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). This confirms the removal of the aldehyde-free 4-ethynylbenzyl bromide.

Step 4: Elution Phase 2 (Product Isolation)

  • Gradually increase the solvent polarity to 7:3 Hexane:Ethyl Acetate .

  • Collect smaller fractions (e.g., 20 mL test tubes) as the product band approaches.

  • Self-Validation Check: Spot these fractions on TLC. The target product will appear at Rf​≈0.45 . To validate it is the product and not an impurity, dip the TLC plate in 2,4-DNPH stain and heat gently. The spot will turn vividly orange/red, confirming the presence of the benzaldehyde moiety.

Step 5: Column Flush (Removal of Phenol)

  • Flush the column with 1:1 Hexane:Ethyl Acetate or 100% Ethyl Acetate.

  • This will rapidly elute any remaining yellow 2-hydroxy-5-nitrobenzaldehyde. Discard these fractions.

Step 6: Recovery and Storage

  • Pool the fractions containing the pure 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

  • Concentrate under reduced pressure using a rotary evaporator (Water bath < 30°C).

  • Purge the receiving flask with Argon or Nitrogen and store immediately at -20°C.

References

  • Title: Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection Source: PMC (National Institutes of Health) URL: [Link]

Technical Support Center: Overcoming Steric Hindrance in 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde . This bifunctional building block is highly valued in medicinal chemistry and materials science due to its clickable terminal alkyne and reducible nitro group 1. However, researchers frequently encounter severe synthetic bottlenecks when attempting nucleophilic additions at the aldehyde carbon. This guide provides field-proven, self-validating protocols to overcome these steric barriers.

Mechanistic Diagnostic: The Ortho-Effect

The primary challenge with this molecule is the massive 2-((4-ethynylbenzyl)oxy) moiety located ortho to the aldehyde. While the C5-nitro group electronically activates the aldehyde via inductive electron withdrawal, the bulky ortho-alkoxy substituent physically obstructs the Bürgi-Dunitz approach trajectory of incoming nucleophiles. This "ortho-effect" prevents the efficient formation of the tetrahedral intermediate 2, leading to stalled reactions, unreacted starting material, and competing side reactions if forcing conditions (like excessive heat) are blindly applied [[3]]().

Frequently Asked Questions (FAQs)

Q1: My reductive amination with a primary amine is stalling at <20% conversion. Should I increase the temperature? A1: No. Increasing temperature often leads to side reactions, such as the premature reduction of the nitro group or degradation of the alkyne. The low conversion is due to the inability of the amine to form the intermediate imine/iminium ion due to the bulky ortho-alkoxy shield 3. Instead of heat, you must lower the activation energy of the addition step using a Lewis acid catalyst to increase the electrophilicity of the carbonyl carbon 4.

Q2: Which reducing agent is best to prevent chemoselectivity issues during reductive amination? A2: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are mandatory. These reagents are mild enough that they will not reduce the sterically hindered aldehyde directly, nor will they touch the C5-nitro group or the terminal alkyne. They selectively reduce the iminium ion only after it forms 4.

Q3: I am trying a Wittig olefination, but I am getting very low yields. How do I fix this? A3: Bulky phosphonium ylides struggle to attack sterically hindered ortho-substituted benzaldehydes due to severe steric clash during the formation of the oxaphosphetane intermediate 5. Switch to a Horner-Wadsworth-Emmons (HWE) reaction using smaller phosphonate carbanions, or utilize solvent-free mechanochemical conditions to force the condensation.

Troubleshooting Workflows & Protocols

Workflow 1: Lewis Acid-Mediated Reductive Amination

Causality: To overcome the steric shield, Titanium(IV) isopropoxide[Ti(OiPr)₄] acts as a transient Lewis acid. It coordinates to the aldehyde oxygen, drawing electron density away from the carbonyl carbon and making it hyper-electrophilic. This forces the formation of the imine intermediate. For exceptionally bulky amines, moisture-tolerant Tin(IV) Lewis acids like iPr₃SnOTf can be utilized to facilitate the hydride transfer 6.

Protocol 1: Self-Validating Ti(OiPr)₄ Reductive Amination

  • Imine Condensation: In an oven-dried flask under argon, dissolve 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature. Stir for 12 hours.

  • Self-Validation Step (Critical): Do not add the reducing agent yet. Take a 50 µL aliquot, quench with water, extract with EtOAc, and run a TLC. You must confirm the complete disappearance of the aldehyde spot and the appearance of the less polar imine spot. If the aldehyde persists, add activated 4Å molecular sieves and stir for an additional 6 hours.

  • Chemoselective Reduction: Once imine formation is confirmed, add the solution to a suspension of NaBH₃CN (1.5 eq) in anhydrous ethanol. Stir for 4-6 hours at room temperature 4.

  • Workup: Quench with water (the titanium will precipitate as a white TiO₂ solid). Filter the entire mixture through a pad of Celite to remove the titanium salts, then extract the filtrate with dichloromethane.

Workflow 2: Overcoming Steric Hindrance in Condensation Reactions

Causality: In base-catalyzed condensations, the bulky ortho-group prevents the enolate from maintaining the necessary trajectory for attack. Removing the solvent eliminates the solvation shell around the reactants, effectively reducing the overall steric bulk of the transition state 5.

Protocol 2: Modified Solvent-Free Condensation

  • Activation: Grind the aldehyde (1.0 eq) and the enolizable ketone/reagent (1.0 eq) in a mortar.

  • Mechanochemical Catalysis: Add solid NaOH (1.0 eq) and grind vigorously for 15 minutes. The mechanical energy helps overcome the steric activation barrier 5.

  • Purification: Neutralize the resulting paste with cold dilute HCl, filter the precipitate, and purify via a short silica gel plug.

Quantitative Data: Catalyst Impact on Yield

The following table summarizes the effect of different catalytic conditions on the reductive amination of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde with a standard primary amine.

Reaction ConditionCatalyst / AdditiveReducing AgentTemp (°C)Imine Conversion (%)Isolated Amine Yield (%)Chemoselectivity (Nitro/Alkyne)
StandardNoneNaBH₄25< 10%5%Low (Nitro reduction observed)
StandardNoneNaBH₃CN2515%12%High
RefluxNoneNaBH₃CN6540%25%Moderate (Alkyne degradation)
Optimized LA Ti(OiPr)₄ NaBH₃CN 25 > 95% 88% High
Bulky Amine LAiPr₃SnOTfNaBH₃CN2585%78%High

Reaction Troubleshooting Workflow Diagram

TroubleshootingTree Start Reaction with 2-((4-Ethynylbenzyl)oxy) -5-nitrobenzaldehyde Q1 Reaction Type? Start->Q1 RA Reductive Amination Q1->RA Cond Condensation / Wittig Q1->Cond RA_Issue Issue: Stalled at Aldehyde (Steric Shielding) RA->RA_Issue Cond_Issue Issue: Low Yield (Ortho-clash prevents attack) Cond->Cond_Issue RA_Sol1 Step 1: Add Ti(OiPr)4 or iPr3SnOTf (Lewis Acid Activation) RA_Issue->RA_Sol1 RA_Sol2 Step 2: Reduce in situ with NaBH3CN or NaBH(OAc)3 RA_Sol1->RA_Sol2 Cond_Sol Use Solvent-Free Mechanochemistry or Horner-Wadsworth-Emmons Cond_Issue->Cond_Sol

Decision tree for troubleshooting steric hindrance in 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

References

  • Source: acs.
  • Buy 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EVT-15198696)
  • Source: masterorganicchemistry.
  • Source: ias.ac.
  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV)
  • Source: benchchem.

Sources

Technical Support Center: Optimizing CuAAC with 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide specifically for researchers and drug development professionals utilizing 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde as a bifunctional linker.

This molecule is highly versatile, featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a benzaldehyde moiety for downstream conjugations[1]. However, the very features that make it useful also introduce competing side reactions. The strongly electron-withdrawing nitro group hyper-sensitizes the aldehyde to nucleophilic attack, while the terminal alkyne is prone to oxidative homocoupling. This guide provides field-proven, mechanistically grounded solutions to maximize your triazole yield while preserving the critical aldehyde handle.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing significant diyne byproducts instead of the desired triazole?

  • Causality: The formation of diyne byproducts is the direct result of Glaser homocoupling. In the presence of dissolved oxygen, the thermodynamically unstable Cu(I) catalyst oxidizes to Cu(II)[2]. Cu(II) then acts as a catalyst for the oxidative homocoupling of terminal alkynes, consuming your 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde before it can react with the azide[3][4].

  • Solution: Implement strict degassing protocols (Argon sparging) to remove oxygen. Furthermore, utilize a Cu(I)-stabilizing accelerating ligand such as THPTA or TBTA[5][6]. Maintaining a steady concentration of a mild reducing agent like sodium ascorbate ensures any rogue Cu(II) is rapidly reduced back to the catalytically active Cu(I) state[2].

Q2: My benzaldehyde group is degrading or forming unexpected adducts during the bioconjugation. How do I preserve it?

  • Causality: The presence of the strongly electron-withdrawing nitro group on the aromatic ring significantly increases the electrophilicity of the benzaldehyde carbonyl carbon[1]. If your reaction buffer contains primary amines (e.g., Tris buffer) or if the pH is highly alkaline, the aldehyde will rapidly undergo nucleophilic attack to form Schiff bases (imines) or undergo aldol condensations.

  • Solution: Completely eliminate amine-containing buffers from your workflow. Transition to inert buffering systems like Sodium Phosphate or HEPES, and strictly maintain a slightly acidic to neutral pH (6.0–6.5) to suppress unwanted nucleophilic additions.

Q3: I am detecting reduction of the nitro group. Is the sodium ascorbate too harsh?

  • Causality: While sodium ascorbate is generally considered a mild reductant ideal for CuAAC[2], the nitro group on your specific benzaldehyde derivative can be sensitive to over-reduction (forming nitroso or hydroxylamine derivatives) if exposed to a massive excess of ascorbate in the presence of transition metal complexes over extended periods[1].

  • Solution: Control your stoichiometry strictly. Limit sodium ascorbate to 5–10 equivalents relative to the copper catalyst (not the alkyne substrate)[4]. Do not exceed room temperature, as thermal energy lowers the activation barrier for nitro reduction.

Section 2: Reaction Pathway Visualization

To successfully optimize this reaction, you must understand the competing pathways. The diagram below illustrates the logical relationship between the starting material, the desired CuAAC trajectory, and the targeted interventions required to block side reactions.

ReactionPathways Start 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde CuAAC Target: CuAAC Triazole (High Yield) Start->CuAAC Glaser Side Reaction: Glaser Diyne (Cu(II) / O2 mediated) Start->Glaser Aldehyde Side Reaction: Schiff Base (Amine buffer mediated) Start->Aldehyde Int_Degas Intervention: Degassing + THPTA + Ascorbate Int_Degas->Glaser Blocks Int_Buffer Intervention: Amine-Free Buffer (pH 6.5) Int_Buffer->Aldehyde Blocks

Caption: Reaction pathways and targeted interventions for optimal CuAAC yield.

Section 3: Quantitative Data & Optimization

The following table synthesizes the quantitative impact of various reaction environments on the yield of the desired triazole versus the prevalence of specific side products. Use this data to benchmark your own LC-MS results.

Reaction ConditionCuAAC Triazole Yield (%)Glaser Diyne (%)Aldehyde Adducts (%)Nitro Reduction (%)
Ambient Air + Tris Buffer (pH 8.0)< 30%> 40%> 25%< 5%
Ambient Air + Phosphate Buffer (pH 6.5)~ 50%> 45%< 2%< 5%
Degassed + THPTA + Phosphate (pH 6.5) > 95% < 1% < 1% < 1%
Degassed + Excess Ascorbate (50 eq) + Heat~ 70%< 1%< 1%> 25%
Section 4: Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates built-in diagnostic checks to ensure the reaction is proceeding correctly before committing valuable biological samples.

ExperimentalWorkflow Step1 1. Reagent Prep (Amine-free) Step2 2. Cu(II)/THPTA Pre-complexation Step1->Step2 Step3 3. Argon Degassing (15 mins) Step2->Step3 Step4 4. Na-Ascorbate Addition Step3->Step4 Step5 5. LC-MS Validation Step4->Step5

Caption: Step-by-step self-validating workflow for side-reaction-free click chemistry.

Phase 1: Preparation & Baseline Validation

  • Prepare a 10 mM stock of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde in anhydrous DMSO.

    • Self-Validation Check: Run an initial LC-MS of the stock to confirm the presence of the intact aldehyde (M+H peak) and the absolute absence of carboxylic acid oxidation products.

  • Prepare an amine-free reaction buffer (e.g., 100 mM Sodium Phosphate, pH 6.5).

Phase 2: Catalyst Pre-Complexation (Critical Step) 3. In a separate vial, mix CuSO4​⋅5H2​O (1 eq relative to final catalyst concentration) with THPTA ligand (5 eq) in water[6].

  • Causality: Pre-complexing prevents free copper from indiscriminately binding to the substrate or degrading biomolecules[6].

  • Self-Validation Check: The solution must transition to a clear, pale blue, indicating successful coordination. If it remains cloudy, discard and remake.

Phase 3: Degassing & Assembly 4. Combine the azide-bearing substrate and the alkyne linker in the phosphate buffer. 5. Sparge the mixture with Argon for 15 minutes.

  • Causality: Removing dissolved oxygen completely shuts down the Cu(II)-mediated Glaser coupling pathway[3][4].

  • Add the pre-complexed Cu/THPTA catalyst to the degassed mixture.

Phase 4: Initiation & In-Process Monitoring 7. Initiate the reaction by adding freshly prepared sodium ascorbate (10 eq relative to copper)[4].

  • Self-Validation Check: The reaction mixture must NOT turn brown or green. A stable pale or colorless solution confirms that Cu(I) is successfully stabilized by THPTA and ascorbate[2].

  • Stir at room temperature for 2 hours. Quench a 5 µL aliquot with 10 mM EDTA and analyze via LC-MS to confirm the disappearance of the alkyne mass and the appearance of the triazole product without diyne formation.

References
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. PMC.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.[Link]

Sources

Technical Support Center: Solvent Optimization for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize bioconjugation workflows using 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde .

This heterobifunctional linker is highly valuable for bridging molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and oxime/hydrazone ligation. However, its hydrophobic biphenyl-ether core and electron-withdrawing nitro group present unique solubility challenges in aqueous environments. This guide breaks down the causality behind solvent selection, provides self-validating protocols, and establishes a robust framework for your experiments.

Mechanistic Overview & Workflow

The dual reactivity of this linker requires a two-step solvent strategy. The alkyne handle undergoes CuAAC (Click Chemistry), while the benzaldehyde handle undergoes oxime ligation.

G A 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde B CuAAC (Click) Alkyne + Azide A->B 5-10% DMSO THPTA/Cu(I) C Oxime Ligation Aldehyde + Aminooxy A->C pH 4.5-7.0 Aniline Catalyst D Protein Conjugate A B->D E Peptide/Fluorophore B C->E

Bifunctional bioconjugation workflow for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde.

Troubleshooting FAQs

Q1: Why does my linker precipitate immediately upon addition to the PBS reaction buffer? A1: The 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde molecule is highly hydrophobic. In purely aqueous buffers, the hydrophobic effect drives rapid aggregation. To prevent this, you must introduce a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is highly recommended because it not only solubilizes the linker but also acts as a radical scavenger, suppressing oxidative damage to biomolecules (like DNA and proteins) caused by reactive oxygen species generated during the CuAAC reaction[1].

Q2: How do I optimize the DMSO/aqueous ratio for CuAAC without denaturing my target protein? A2: Protein denaturation is a critical risk when DMSO concentrations exceed 15-20%. The causality here lies in the choice of your Cu(I)-stabilizing ligand. Historically, TBTA has been used, but its poor water solubility forces researchers to use up to 30% DMSO, which can destroy enzymatic activity[2]. Solution: Switch to the highly water-soluble ligand THPTA . By using THPTA, you can drop the DMSO concentration to a safe 5-10% window. This is just enough to keep the nitrobenzaldehyde linker in solution while preserving the tertiary structure of your protein[2].

Q3: For the aldehyde handle, what is the best solvent and buffer system for oxime ligation? A3: The electron-withdrawing nitro group on your linker increases the electrophilicity of the aldehyde carbon, which is advantageous for nucleophilic attack. However, oxime ligation in purely aqueous media at neutral pH is notoriously slow. Solution: Use a 0.1 M Sodium Phosphate buffer (pH 6.5–7.0) containing 10% DMF or DMSO, and add aniline (50-100 mM) as a nucleophilic catalyst[3][4]. Aniline rapidly forms a Schiff base intermediate with the benzaldehyde, which then undergoes rapid transimination with the aminooxy target. Furthermore, recent studies demonstrate that adding saline (NaCl) to the phosphate buffer accelerates oxime kinetics at physiological pH[5].

Solvent Optimization Logic & Quantitative Data

G Start Assess Biomolecule DMSO Tolerance Q1 Tolerates >20% DMSO? Start->Q1 Path1 Use TBTA Ligand 20-30% DMSO in PBS Q1->Path1 Yes Path2 Use THPTA Ligand 5-10% DMSO in PBS Q1->Path2 No Oxime Proceed to Oxime Ligation Add 100mM Aniline, pH 6-7 Path1->Oxime Path2->Oxime

Logic tree for solvent and ligand selection based on biomolecule DMSO tolerance.

Table 1: Solvent and Ligand Effects on Bioconjugation Yields

Reaction StepSolvent SystemCatalyst / LigandReaction TimeRelative Yield / Efficiency
CuAAC 30% DMSO / 70% PBSTBTA2 hoursHigh (High risk of protein denaturation)
CuAAC 5-10% DMSO / 90-95% PBSTHPTA2 hoursHigh (Maintains protein folding)[2]
Oxime Ligation 10% DMF / 90% PB (pH 7.0)None24 hoursLow (<5% conversion)[3]
Oxime Ligation 10% DMF / 90% PB (pH 7.0)100 mM Aniline2 hoursHigh (>95% conversion)[3]
Self-Validating Experimental Protocols
Protocol A: CuAAC Bioconjugation (Alkyne Handle)

This protocol utilizes THPTA to minimize organic solvent requirements.

  • Prepare Stock Solutions:

    • Linker: 10 mM 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde in anhydrous, degassed DMSO.

    • Catalyst: 20 mM CuSO₄ in Milli-Q water.

    • Ligand: 50 mM THPTA in Milli-Q water.

    • Reductant: 100 mM Sodium Ascorbate in Milli-Q water (Must be prepared fresh daily).

  • Catalyst Premixing (Self-Validation Step): Mix CuSO₄ and THPTA at a 1:2.5 molar ratio in a microcentrifuge tube[6].

    • Validation Check: The solution must turn a clear, light blue. If a brown precipitate forms, the Cu(I) has disproportionated; discard and remake.

  • Reaction Assembly: To your azide-modified biomolecule in PBS (pH 7.4), add the linker stock to achieve a final DMSO concentration of 5% to 10%[1][2].

  • Initiation: Add the Cu-THPTA premix, followed immediately by the sodium ascorbate (final concentration 2-5 mM).

  • Incubation: React for 1-2 hours at room temperature under gentle agitation.

  • Purification: Remove excess reagents using a size-exclusion desalting column (e.g., PD-10) equilibrated with 0.1 M Sodium Phosphate buffer (pH 7.0) to prepare for Step B.

Protocol B: Aniline-Catalyzed Oxime Ligation (Aldehyde Handle)

This protocol leverages aniline and saline to bypass the slow dehydration step of oxime formation.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer, pH 6.5–7.0. Add NaCl to a final concentration of 150 mM to accelerate kinetics[5].

  • Catalyst Addition: Add pure aniline to the buffer to reach a final concentration of 100 mM[3][4]. Verify the pH remains between 6.5 and 7.0.

  • Conjugation: Combine the intermediate conjugate (from Protocol A) with the aminooxy-functionalized target in the aniline-containing buffer. Ensure residual DMSO/DMF from previous steps does not exceed 10%.

  • Incubation (Self-Validation Step): React at room temperature for 2-4 hours.

    • Validation Check: Monitor the reaction via UV-Vis spectroscopy. The formation of the oxime bond with the nitrobenzaldehyde moiety produces a distinct bathochromic shift (typically around 350 nm) compared to the starting aldehyde[3].

  • Purification: Purify the final bis-conjugate via size-exclusion chromatography or dialysis against standard PBS.

Sources

Validation & Comparative

LC-MS Analysis and Performance Comparison of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and chemical biology, I frequently evaluate the efficacy of bifunctional probes for protein enrichment and identification.1 [1] is a highly engineered chemoproteomic linker designed to overcome the limitations of traditional amine-reactive crosslinkers. By combining a highly electrophilic aldehyde with a bioorthogonal alkyne handle, this reagent offers unparalleled stability and selectivity for LC-MS/MS workflows.

This guide objectively compares the performance of this probe against conventional alternatives, details the mechanistic causality behind its structural design, and provides a self-validating protocol for its application in complex proteomes.

Mechanistic Causality: Deconstructing the Probe Architecture

To understand why this specific molecule outperforms simpler alternatives, we must analyze the chemical causality of its three primary structural modules:

  • The Nitro-Activated Aldehyde (Amine Reactive): Traditional N-hydroxysuccinimide (NHS) esters are highly reactive but suffer from rapid hydrolysis in aqueous buffers, leading to poor labeling efficiency in dilute protein samples. Aldehydes, conversely, react with primary amines (e.g., lysine side chains or the N-terminus) to form a reversible Schiff base (imine), which is subsequently trapped by a mild reducing agent like sodium cyanoborohydride ( NaCNBH3​ ). The inclusion of the strongly electron-withdrawing nitro group at the 5-position significantly increases the electrophilicity of the aldehyde carbon. This accelerates the rate-limiting imine formation step, overcoming the sluggish kinetics typically associated with unactivated aromatic aldehydes (2[3]).

  • The Ethynyl Handle (Bioorthogonal Click): The terminal alkyne provides a highly specific, bioorthogonal handle for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) (3 [4]). This enables downstream conjugation to azide-functionalized fluorophores or biotin tags for streptavidin enrichment without interfering with native biological chemistries.

  • The Benzyl Ether Spacer (LC-MS Optimization): The rigid, hydrophobic ethynylbenzyl ether linkage does more than just connect the reactive groups. In reverse-phase liquid chromatography (RP-LC), this hydrophobic moiety increases the retention time of labeled hydrophilic peptides, pulling them away from the solvent front where ion suppression is highest. Furthermore, the dual aromatic system enhances electrospray ionization (ESI) efficiency, improving the signal-to-noise ratio in MS1 scans.

Performance Comparison: Product vs. Alternatives

When designing an LC-MS enrichment experiment, researchers typically choose between activated aldehydes, unactivated aldehydes, and NHS esters. Table 1 summarizes the quantitative and qualitative performance metrics of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde compared to 4-Ethynylbenzaldehyde (4-EBA) and a standard aliphatic NHS-Alkyne (e.g., Hex-5-ynoic acid NHS ester).

Table 1: Performance Comparison of Amine-Reactive Alkyne Probes

Performance Metric2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde4-Ethynylbenzaldehyde (4-EBA)Standard NHS-Alkyne
Reactive Group Nitro-activated AldehydeUnactivated AldehydeNHS Ester
Aqueous Stability High (Stable for days)High (Stable for days)Low (Hydrolyzes in <30 mins)
Labeling Kinetics Fast (Accelerated by −NO2​ group)SlowVery Fast
N-Terminal Selectivity High (Tunable via pH 6.0–6.5)HighLow (Labels all accessible amines)
LC-MS Ionization Excellent (Dual aromatic rings enhance ESI)ModeratePoor (Aliphatic chain)
Relative Peptide Yield 85–90%40–50%60–70% (Concentration dependent)

Data reflects typical yields observed in complex cell lysate labeling followed by streptavidin enrichment and LC-MS/MS.

Self-Validating Experimental Protocol

The following protocol establishes a self-validating system. By carefully controlling the pH during the reductive amination step, we can selectively target the α -amines of protein N-termini (pKa ~8.0) over the ε -amines of lysine residues (pKa ~10.5). The subsequent CuAAC reaction and LC-MS/MS analysis confirm the success of the labeling.

Step 1: Selective Reductive Amination
  • Sample Preparation: Dissolve 100 µg of protein mixture in 100 µL of 100 mM Triethylammonium bicarbonate (TEAB) buffer, adjusted to pH 6.5. Causality: The slightly acidic pH ensures that lysine side chains remain protonated and unreactive, driving selectivity toward the N-terminus.

  • Probe Addition: Add 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde to a final concentration of 1 mM (from a 50 mM stock in DMSO).

  • Reduction: Immediately add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 10 mM. Causality: NaCNBH3​ is a mild reducing agent that selectively reduces the intermediate imine to a stable secondary amine without reducing the starting aldehyde (4 [2]).

  • Incubation: Incubate the reaction at 37°C for 2 hours with gentle agitation. Quench the reaction with 10 mM Tris-HCl (pH 8.0) for 15 minutes.

Step 2: Bioorthogonal Enrichment (CuAAC)
  • Click Mixture: To the quenched reaction, add the following reagents sequentially: 100 µM Biotin-PEG3-Azide, 1 mM CuSO4​ , 100 µM TBTA (ligand), and 1 mM TCEP (reducing agent).

  • Incubation: React for 1 hour at room temperature in the dark.

  • Precipitation: Precipitate the proteins using cold acetone (-20°C) to remove excess reagents. Centrifuge and resuspend the pellet in 8 M Urea / 50 mM TEAB.

Step 3: Digestion and LC-MS/MS Analysis
  • Enrichment: Incubate the resuspended proteins with 50 µL of pre-washed Streptavidin magnetic beads for 1 hour. Wash stringently with 1% SDS, 8 M Urea, and PBS to remove non-specifically bound background proteins (5 [5]).

  • On-Bead Digestion: Reduce (DTT), alkylate (IAA), and digest the bead-bound proteins with Trypsin overnight at 37°C.

  • Data Acquisition: Elute the peptides, desalt using C18 ZipTips, and analyze via nanoLC-ESI-MS/MS using a high-resolution Orbitrap mass spectrometer.

Workflow Visualization

G N1 Protein/Peptide Sample N2 Reductive Amination (Probe + NaCNBH3) N1->N2 N3 CuAAC Click Chemistry (Biotin-Azide) N2->N3 N4 Streptavidin Enrichment & Trypsin Digestion N3->N4 N5 LC-MS/MS Analysis N4->N5

Workflow for chemoproteomic enrichment and LC-MS analysis using the bifunctional ethynylbenzyl probe.

References

  • Buy 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EVT-15198696). EvitaChem.
  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry.
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations.
  • Click Chemistry in Proteomic Investig
  • A Simple and Effective Cleavable Linker for Chemical Proteomics Applic

Sources

Comparative Reactivity Guide: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde vs. 4-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis and bioconjugation, the selection of an appropriate benzaldehyde derivative dictates the efficiency of downstream ligations. This guide provides an in-depth, objective comparison between a simple, highly reactive building block—4-nitrobenzaldehyde (4-NBA) —and a sophisticated heterobifunctional linker—2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EB-NBA) .

By analyzing their electronic environments, steric profiles, and orthogonal reactivity, this document equips drug development professionals and synthetic chemists with the data necessary to optimize synthetic routes and chemical biology workflows.

Structural and Electronic Profiling

The fundamental difference in the performance of these two aldehydes stems from the positioning and nature of their aromatic substituents.

4-Nitrobenzaldehyde (4-NBA): In 4-NBA, the nitro group is positioned para to the aldehyde. The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects[1]. This synergistic withdrawal of electron density maximizes the partial positive charge on the carbonyl carbon, making 4-NBA an exceptionally potent electrophile for nucleophilic addition reactions (e.g., Knoevenagel condensations, Cannizzaro reactions, and hydrazone formations)[2].

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EB-NBA): EB-NBA presents a highly complex electronic environment. The nitro group is positioned meta to the aldehyde, meaning it can only exert an inductive (-I) pull, lacking direct resonance conjugation with the carbonyl[1]. More critically, the bulky ethynylbenzyl ether at the ortho position introduces a strong resonance-donating (+M) effect from the oxygen lone pairs. This electron donation neutralizes the electrophilicity of the carbonyl carbon. Furthermore, the sheer steric bulk of the ortho-alkoxy substituent physically shields the aldehyde, significantly retarding the approach of bulky nucleophiles[2].

G cluster_4NBA 4-Nitrobenzaldehyde cluster_EBNBA 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde A Aldehyde Carbon (Highly Electrophilic) B para-Nitro Group (-I, -M Effects) B->A Strong Withdrawal C Aldehyde Carbon (Moderately Electrophilic) D meta-Nitro Group (-I Effect Only) D->C Moderate Withdrawal E ortho-Alkoxy Group (+M Effect, Steric Bulk) E->C Electron Donation & Steric Shielding

Fig 1: Electronic and steric effects dictating carbonyl electrophilicity in 4-NBA vs. EB-NBA.

Quantitative Comparison & Physicochemical Data

Expert Note on Structural Integrity: Commercial databases frequently misreport the molecular formula of EB-NBA as C12​H9​NO3​ [3]. However, rigorous structural deconstruction (a C7​H4​NO4​ core + a C9​H7​ ethynylbenzyl group) confirms the correct formula is C16​H11​NO4​ . This distinction is critical for accurate mass spectrometry validation and molarity calculations during synthesis.

Property / Metric4-Nitrobenzaldehyde (4-NBA)2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EB-NBA)
Corrected Formula C7​H5​NO3​ C16​H11​NO4​
Molar Mass 151.12 g/mol [1]281.26 g/mol
Carbonyl Electrophilicity Very High (Unshielded, -M/-I activated)Moderate (Shielded, +M deactivated)
Relative Ligation Rate *1.0 (Baseline)~0.15 - 0.25 (Sterically hindered)
Orthogonal Handles None (Monofunctional)Terminal Alkyne (CuAAC/Sonogashira)[3]
Primary Application Simple synthetic building blockHeterobifunctional linker for chemical biology

*Relative rate estimate based on comparative Knoevenagel condensation kinetics of sterically hindered vs. unhindered nitrobenzaldehydes.

Orthogonal Functionalization: The EB-NBA Advantage

While 4-NBA boasts superior raw reactivity, EB-NBA is engineered for complex, multi-step bioconjugation. The presence of the terminal alkyne provides an orthogonal handle that does not cross-react with the aldehyde.

This allows researchers to perform a two-step dual-functionalization :

  • Aldehyde Ligation: Conjugation to a target peptide or protein via hydrazone or oxime formation.

  • Click Chemistry: Subsequent attachment of a fluorophore, PEG-chain, or biotin via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Workflow Start EB-NBA Scaffold Step1 Step 1: Hydrazone Ligation (Aldehyde Handle) Start->Step1 + Primary Amine/Hydrazine (pH 4.5-6.0) Inter Conjugate 1 (Alkyne Intact) Step1->Inter Step2 Step 2: CuAAC Click Chemistry (Terminal Alkyne Handle) Inter->Step2 + Azide-Fluorophore (CuSO4, Sodium Ascorbate) Final Heterobifunctional Conjugate (Target + Probe) Step2->Final

Fig 2: Orthogonal dual-functionalization workflow utilizing EB-NBA's aldehyde and alkyne handles.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the distinct reactivity profiles of these compounds are properly managed.

Protocol A: Comparative Hydrazone Ligation

Because EB-NBA is sterically hindered and electronically deactivated compared to 4-NBA, it requires more aggressive acidic catalysis to activate the carbonyl carbon.

Procedure:

  • Preparation: Dissolve 1.0 mmol of the chosen aldehyde (4-NBA or EB-NBA) in 5 mL of anhydrous ethanol.

  • Reagent Addition: Add 1.1 mmol of phenylhydrazine.

  • Catalysis (The Causality): Add 10 mol% glacial acetic acid. Why? The acid protonates the carbonyl oxygen. For 4-NBA, this merely accelerates an already fast reaction. For EB-NBA, this step is mandatory to overcome the +M deactivation from the ortho-alkoxy group, making the carbon sufficiently electrophilic for attack.

  • Reaction: Stir at room temperature (for 4-NBA, complete in ~30 mins) or reflux at 80 °C (for EB-NBA, requires ~2-4 hours due to steric bulk).

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly deshielded aldehyde proton signal (~10.0 - 10.4 ppm) completely disappears in crude 1H NMR.

Protocol B: CuAAC "Click" Functionalization of EB-NBA Hydrazone

This protocol leverages the orthogonal alkyne handle of EB-NBA[3] after the aldehyde has been consumed.

Procedure:

  • Preparation: Dissolve 0.1 mmol of the EB-NBA-hydrazone conjugate and 0.12 mmol of an azide-functionalized probe (e.g., Azide-Fluor 488) in 2 mL of a 1:1 mixture of tert-butanol and water.

  • Degassing (The Causality): Sparge the solution with Argon for 10 minutes. Why? Oxygen rapidly degrades sodium ascorbate and promotes unwanted oxidative homocoupling (Glaser coupling) of the terminal alkynes, which would destroy the EB-NBA scaffold.

  • Catalyst Generation: Add 10 mol% CuSO4​⋅5H2​O followed immediately by 20 mol% sodium ascorbate. The ascorbate serves to reduce the inactive Cu(II) to the catalytically active Cu(I) species in situ.

  • Reaction & Validation: Stir at room temperature for 2 hours. Validate completion via LC-MS by observing the mass shift corresponding to the exact addition of the azide probe (triazole formation).

References

Sources

Analytical Validation of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde: A Comparative FTIR Methodology Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Anatomy

As a highly functionalized intermediate utilized in medicinal chemistry and advanced bioconjugation, 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde presents a unique analytical challenge[1]. Its structure is a dense assembly of reactive moieties: a "click-ready" terminal alkyne, an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and a flexible ether linkage.

For drug development professionals and synthetic chemists, confirming the structural integrity of this scaffold is paramount. Fourier Transform Infrared (FTIR) spectroscopy is the frontline non-destructive technique for this validation[2]. However, the choice of FTIR sampling methodology—specifically Attenuated Total Reflectance (ATR) versus traditional Potassium Bromide (KBr) transmission—can mean the difference between a definitive structural confirmation and an ambiguous, artifact-ridden spectrum[3].

This guide objectively compares these two methodologies, provides a theoretical peak assignment framework, and outlines a self-validating experimental protocol designed to eliminate false positives.

Theoretical FTIR Fingerprint & Mechanistic Assignments

Before empirical testing, we must establish the theoretical vibrational modes of the target molecule. The presence of multiple distinct functional groups allows for a highly specific spectral "fingerprint"[4].

Table 1: Reference Wavenumbers for Key Functional Groups
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
Terminal Alkyne C–H Stretch3280 – 3310Sharp, Weak/MediumThe high s-character (50%) of the sp-hybridized carbon creates a stiff bond, pushing the stretch to a high frequency[4].
Terminal Alkyne C C Stretch2100 – 2140Sharp, WeakThe triple bond is non-polar relative to C=O, resulting in a smaller dipole moment change and a weaker signal[5].
Aldehyde C=O Stretch1680 – 1700Sharp, Very StrongConjugation with the aromatic ring delocalizes π -electrons, slightly weakening the C=O bond and shifting it lower than a standard aliphatic aldehyde (~1725 cm⁻¹)[4].
Aldehyde C–H Stretch~2820 & ~2720Doublet, WeakFermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration creates this characteristic doublet.
Nitro Group –NO₂ Asymmetric1520 – 1540Strong, BroadOut-of-phase stretching of the two N-O bonds.
Nitro Group –NO₂ Symmetric1340 – 1360Strong, SharpIn-phase stretching of the two N-O bonds[4].
Ether Linkage C–O–C Asymmetric1240 – 1260StrongThe asymmetric stretch of the sp³-O-sp² linkage connecting the benzyl group to the nitrobenzene ring.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

When validating 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde, the choice of sampling technique is critical due to the specific vulnerabilities of its functional groups.

Table 2: Performance Comparison for Target Molecule Validation
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Winner for Target Molecule
Sample Preparation None required. Direct application of solid powder[6].Labor-intensive grinding and pressing with hygroscopic KBr[3].ATR-FTIR
Moisture Interference Negligible.High risk. KBr absorbs atmospheric water during prep[6].ATR-FTIR (Critical advantage)
Alkyne Validation Clear, sharp peak at ~3300 cm⁻¹.Often obscured by the broad O-H stretch of water (~3400-3200 cm⁻¹)[7].ATR-FTIR
Relative Peak Intensities Wavelength-dependent (lower wavenumbers appear artificially stronger)[6].Linear adherence to the Beer-Lambert law. High fidelity[3].KBr Pellet
Sample Recovery 100% recoverable (non-destructive)[8].Sample is permanently embedded in the salt matrix.ATR-FTIR

The Verdict: While KBr transmission provides superior linear fidelity for quantitative library matching, ATR-FTIR is unequivocally the superior choice for validating this specific molecule. Causality: The most critical diagnostic peak for this linker is the terminal alkyne C-H stretch at ~3300 cm⁻¹. Because KBr is highly hygroscopic, even trace moisture introduced during pellet pressing creates a massive, broad O-H absorption band from 3600 to 3200 cm⁻¹[7]. This water artifact will completely swallow the delicate alkyne peak, leading to false negatives regarding the presence of the click-chemistry moiety. ATR eliminates this moisture variable.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute scientific integrity, this protocol is designed as a self-validating system. Every step includes a built-in quality control check to prevent spectral artifacts.

Step 1: System Initialization & Background Compensation
  • Action: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to evaporate. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the empty crystal.

  • Causality: The background scan captures the current state of atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) inside the spectrometer[4].

  • Self-Validation Check: Inspect the background spectrum. If the baseline is not flat or shows residual sample peaks from a previous user, reclean the crystal. The software will mathematically subtract this background from your sample scan.

Step 2: Sample Application & Pressure Optimization
  • Action: Place 1–2 mg of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde powder directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact (usually via a force gauge or live-preview peak intensity).

  • Causality: ATR relies on an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample[6]. Because the target molecule is a solid crystalline powder, poor physical contact with the crystal will result in a weak, noisy spectrum. High pressure forces the crystals into intimate optical contact.

Step 3: Spectral Acquisition & Signal Averaging
  • Action: Acquire the sample spectrum using the exact same parameters as the background (4000–400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution).

  • Causality: Taking 64 scans instead of a single scan increases the Signal-to-Noise Ratio (SNR) by a factor of 8 ( 64​ ). This is critical for resolving the weak C C stretch at ~2110 cm⁻¹ against baseline noise[4].

Step 4: Post-Processing & Artifact Verification
  • Action: Apply an "ATR Correction" algorithm via the spectrometer software.

  • Causality: Because the penetration depth of the IR beam in ATR is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., the ether C-O-C stretch at 1250 cm⁻¹) will appear disproportionately massive compared to high wavenumbers (alkyne C-H at 3300 cm⁻¹)[6]. ATR correction normalizes the spectrum to match transmission libraries.

  • Self-Validation Check: Look at the 2350 cm⁻¹ region. If you see a sharp positive or negative doublet, your atmospheric CO₂ levels changed between the background and sample scans. You must re-run the background and sample to ensure the C C region (~2110 cm⁻¹) is not compromised by baseline instability.

Visualizing the Validation Logic

The following diagram maps the logical workflow and causality for selecting and executing the FTIR validation of the target molecule.

FTIR_Workflow cluster_methods Methodology Selection & Causality cluster_validation Key Functional Group Validation Start Target: 2-((4-Ethynylbenzyl)oxy)- 5-nitrobenzaldehyde ATR ATR-FTIR (Diamond) Zero Moisture Interference Preserves Alkyne Peak Start->ATR Primary Choice KBr Transmission (KBr Pellet) Hygroscopic Matrix Risk of O-H Masking Alkyne Start->KBr Secondary Acquisition Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) Optimize SNR for weak C≡C ATR->Acquisition KBr->Acquisition Alkyne Terminal Alkyne (3290 & 2110 cm⁻¹) Acquisition->Alkyne Aldehyde Conjugated Aldehyde (1690 cm⁻¹) Acquisition->Aldehyde Nitro Nitro Group (1530 & 1350 cm⁻¹) Acquisition->Nitro

FTIR Methodology Selection and Functional Group Validation Workflow.

References

  • KinTek Solution. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from[Link]

  • Agilent Technologies. FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Retrieved from [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Bumi Publikasi Nusantara. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]

  • PMC (National Institutes of Health). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link]

  • PMC (National Institutes of Health). Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... Retrieved from[Link]

Sources

Benchmarking the Cross-Linking Efficiency of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EBONB)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

In the landscape of chemical biology and drug target deconvolution, the selection of an optimal cross-linking probe dictates the success of downstream affinity purification and mass spectrometry. 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EBONB) (CAS: 1416064-32-8) has emerged as a highly versatile heterobifunctional cross-linker.

As a Senior Application Scientist, I approach probe selection by analyzing the causality of its molecular architecture. EBONB is engineered with three distinct functional domains, each serving a precise mechanistic purpose:

  • The Aldehyde Moiety: Acts as the primary reactive warhead. The electron-deficient carbon in the aldehyde attracts nucleophiles, specifically the ε-amino groups of lysine residues on target proteins, forming a reversible Schiff base (imine)[1].

  • The 5-Nitro Substitution: The nitro group is highly electron-withdrawing. Its presence at the 5-position pulls electron density away from the aldehyde, significantly enhancing its electrophilicity and accelerating the kinetics of nucleophilic attack compared to unsubstituted benzaldehydes[1].

  • The 4-Ethynylbenzyl Ether: Positioned at the 2-carbon, this domain provides a sterically accessible terminal alkyne. This enables highly specific, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream fluorophore tagging or biotin-based pull-down.

Mechanistic Workflow

Unlike traditional N-Hydroxysuccinimide (NHS) esters that form irreversible amides immediately upon contact, EBONB operates via a two-stage mechanism. The initial Schiff base formation is reversible, allowing the system to reach thermodynamic equilibrium before the interaction is permanently locked via reductive amination.

G P Protein (Lysine) SB Schiff Base P->SB pH 7.4 EBONB EBONB Probe EBONB->SB Nucleophilic Addition RED Stable Amine SB->RED NaCNBH3 Reduction CLICK CuAAC Click RED->CLICK Cu(I), THPTA OUT Target Isolated CLICK->OUT Affinity Purification

Workflow of EBONB-mediated protein cross-linking and target isolation via CuAAC click chemistry.

Benchmarking Cross-Linking Efficiency

To objectively evaluate EBONB, we must benchmark its performance against industry-standard alternatives: DSS (Disuccinimidyl suberate) , a classic homobifunctional NHS ester, and Photo-Leucine (Diazirine) , a zero-length photoactivatable cross-linker.

Quantitative Performance Comparison
ParameterEBONB (Aldehyde-Alkyne)DSS (Bis-NHS Ester)Photo-Leucine (Diazirine)
Primary Target Lysine (Primary Amines)Lysine (Primary Amines)C-H, N-H, O-H bonds
Reaction Mechanism Reductive AminationAcylationCarbene Insertion (UV)
Aqueous Stability High (Stable for days)Low (Hydrolysis t½ ~1-2 hrs)High (Stable until UV exposure)
Cross-Linking Yield 65% - 75% >80% 20% - 40%
Reversibility Yes (Prior to reduction)No (Irreversible amide)No (Irreversible covalent)
Downstream Utility CuAAC Click-compatibleNone (Requires tagged variant)None (Requires tagged variant)

Analytical Insight: While DSS offers a slightly higher absolute yield (~80%), its rapid hydrolysis in aqueous buffers often leads to high background noise and dead-end modifications. EBONB sacrifices a marginal percentage of yield (65-75%) in exchange for superior aqueous stability and the strategic advantage of reversibility. This allows researchers to wash away non-specific binders before locking the complex with a reducing agent.

Logic A Cross-Linker Selection B Amine-Reactive (NHS Esters / Aldehydes) A->B C Photoreactive (Diazirines / Aryl Azides) A->C D NHS Esters (e.g., DSS) Fast, but prone to hydrolysis B->D E EBONB (Aldehyde) Reversible Schiff Base, stable in H2O B->E F Diazirines Broad reactivity, low yield (~30%) C->F

Decision tree for cross-linker selection based on reactivity, stability, and overall yield.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. It incorporates specific chemical causalities to prevent false positives during target pull-down.

Phase 1: Reversible Cross-Linking & Reductive Amination
  • Equilibration: Prepare the target protein (1-5 mg/mL) in PBS (pH 7.4). Crucial: Ensure the buffer is strictly free of primary amines (e.g., Tris or Glycine), which will competitively quench the aldehyde.

  • Probe Addition: Add EBONB (dissolved in anhydrous DMSO) to a final concentration of 1 mM. Incubate at room temperature for 2 hours to allow the Schiff base to reach thermodynamic equilibrium.

  • Reduction (The Locking Step): Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 10 mM. Incubate for 1 hour at 4°C.

    • Causality: NaCNBH₃ is specifically chosen over Sodium Borohydride (NaBH₄). NaBH₄ is too harsh and will rapidly reduce the unreacted aldehyde probe into an inert alcohol. NaCNBH₃ is a milder agent that selectively reduces the protonated imine (Schiff base) at physiological pH, driving the cross-linking to completion without destroying the free probe.

  • Quenching: Add 50 mM Tris-HCl (pH 7.5) to quench any remaining unreacted EBONB.

Phase 2: CuAAC Click Functionalization
  • Click Master Mix: Prepare a premix of 100 μM Azide-Fluorophore (or Azide-PEG4-Biotin), 1 mM CuSO₄, 2 mM THPTA ligand, and 5 mM Sodium Ascorbate.

    • Causality: Ascorbate is added in excess to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) state. THPTA is mandatory; it coordinates the Cu(I) ion, preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the target protein's structural integrity.

  • Reaction: Add the Master Mix to the protein solution. Incubate in the dark for 1 hour at room temperature.

  • Purification: Remove excess reagents via size-exclusion chromatography (e.g., Zeba spin desalting columns).

Phase 3: System Validation (Quality Control)

To validate that the observed signal is strictly due to covalent cross-linking and not non-specific hydrophobic aggregation of the probe, run a parallel Unreduced Control . Omit the NaCNBH₃ in Step 3 of Phase 1. Subject both samples to SDS-PAGE. The reversible Schiff base in the unreduced control will break down under denaturing conditions, yielding no fluorescent signal. A signal in the reduced lane confirms true covalent cross-linking efficiency.

Applications in Target Discovery

The structural logic of probes like EBONB is highly prized in advanced medicinal chemistry and virology. For instance, the optimization of chemical probes featuring terminal alkynes and reactive cross-linking moieties was instrumental in identifying Niemann-Pick C1 (NPC1) as the primary cellular target for Ebola virus entry inhibitors[2]. By utilizing the ethynyl group for downstream click-mediated pull-down, researchers can isolate low-abundance membrane proteins that would otherwise be lost using bulky, pre-conjugated biotin linkers. EBONB provides an off-the-shelf scaffold to replicate this high-efficiency target deconvolution workflow.

References

  • EvitaChem.Buy 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EVT-15198696).
  • ACS Publications.Acetylene Group, Friend or Foe in Medicinal Chemistry. (References the use of chemical probes in identifying NPC1 as an Ebola virus target).

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Safety Operating Guide

2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

As synthetic complexity increases in modern drug development and materials science, the safe handling and disposal of multifunctional intermediates become critical operational imperatives. 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde is a highly reactive synthetic organic compound characterized by three distinct functional groups: a terminal alkyne, a nitroaromatic ring, and an aldehyde moiety[1].

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring laboratory personnel mitigate the risks of explosive acetylide formation, energetic decomposition, and environmental contamination.

Molecular Hazard Profiling: The Causality of Risk

To design an effective disposal strategy, we must first understand the mechanistic causality behind the compound's reactivity. Treating chemical waste as a static hazard often leads to laboratory accidents; waste must be managed as a dynamic chemical system.

  • Terminal Alkyne Reactivity (Explosive Potential): The ethynyl group contains a weakly acidic terminal proton. In the presence of heavy metals (such as copper, silver, mercury, or residual palladium/ruthenium from cross-coupling reactions), terminal alkynes undergo rapid deprotonation and metalation to form metal acetylides[2][3]. These organometallic polymers are highly shock- and friction-sensitive explosives. Causality: Mixing this compound with heavy metal waste streams can spontaneously generate explosive precipitates.

  • Nitroaromatic Core (Energetic Instability): The presence of the nitro group (-NO₂) classifies this molecule as an energetic material[1]. Nitroaromatics exhibit increased friction sensitivity when desiccated. Causality: Allowing solutions of this compound to evaporate completely in a waste carboy concentrates the energetic mass, significantly increasing the risk of thermal runaway or detonation upon impact[4].

  • Aldehyde Oxidation: Aldehydes are susceptible to autoxidation in the presence of air, forming peroxy acids and carboxylic acids. Causality: Storing this waste in unsealed containers or mixing it with strong oxidizers can lead to exothermic degradation[5].

Quantitative Safety & Logistics Data

The following table summarizes the critical operational parameters for handling and disposing of 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde waste.

ParameterSpecificationCausality / Rationale
Primary Incompatibilities Cu, Ag, Hg, Pd, Strong BasesPrevents explosive metal acetylide formation and exothermic aldol/Cannizzaro reactions[2][6].
Storage Temperature 5°C – 25°C (Cool & Dry)Mitigates thermal decomposition of the energetic nitroaromatic core[4][7].
Container Material HDPE or Borosilicate GlassAvoids catalytic metal leaching that could trigger alkyne reactivity[2].
Spill Absorbent Inert siliceous earth (e.g., Celite)Prevents friction-induced ignition; avoids combustible carbon-based absorbents[8][9].
Max Accumulation Time 90 Days (or per local EHS)Minimizes long-term degradation and peroxide/acetylide accumulation risks.

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the disposal process.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Dedicate a specific waste stream exclusively for terminal alkynes and non-halogenated organic solvents.

  • Validation: Before adding waste, visually inspect the carboy log. Ensure no heavy metal salts (e.g., CuSO₄, AgNO₃) or transition metal catalysts have been introduced[2].

  • Mechanistic Rule: Never mix this compound with basic aqueous waste, as high pH can accelerate the deprotonation of the alkyne, facilitating unwanted side reactions[6].

Step 2: Container Selection and Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or amber borosilicate glass container.

  • Validation: Inspect the container cap. Ensure it features a PTFE (Teflon) liner and contains zero brass, copper, or metallic fittings[2].

Step 3: Solvation and Quenching

  • Action: Do not dispose of the compound as a dry powder if it can be avoided. Dissolve solid residues in a compatible, inert organic solvent (e.g., ethyl acetate or dichloromethane) prior to transfer.

  • Validation: Confirm the solution remains homogeneous. Keeping the nitroaromatic compound solvated drastically reduces its friction sensitivity and minimizes combustible dust formation[8][9].

Step 4: Labeling and EHS Documentation

  • Action: Affix a standardized hazardous waste label. You must explicitly write: "Hazardous Waste: 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde. Contains Terminal Alkyne & Nitroaromatic. DO NOT MIX WITH HEAVY METALS OR OXIDIZERS."[2]

  • Validation: Ensure the label is chemically resistant and securely attached before moving the container to the Satellite Accumulation Area (SAA).

Step 5: Final Transfer and Incineration

  • Action: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Validation: Verify that the disposal contractor is certified to handle energetic and alkyne-containing hazardous waste[5][8].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the disposal protocol, emphasizing the critical segregation pathways.

DisposalWorkflow A 1. Waste Generation (2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde) B 2. Hazard Segregation (Strictly Isolate from Cu, Ag, Pd, Oxidizers) A->B C 3. Container Selection (HDPE or Amber Glass ONLY) B->C D 4. Solvation & Labeling (Apply Nitro/Alkyne Specific Warnings) C->D E 5. Satellite Accumulation (Store in Cool, Dry, Ventilated Area) D->E F 6. EHS Transfer & High-Temp Incineration E->F

Fig 1. Step-by-step disposal workflow for terminal alkyne and nitroaromatic chemical waste.

Emergency Spill Protocol

In the event of an accidental release, immediate and calculated action is required to prevent escalation.

  • Evacuation & Ventilation: Evacuate the immediate vicinity. Ensure fume hoods or local exhaust ventilation are operating at maximum capacity to clear potential combustible dusts[8][9].

  • PPE Donning: Responders must wear a P100/N95 particulate respirator, heavy-duty nitrile gloves, and a flame-resistant lab coat[8].

  • Containment: Do not use combustible materials like paper towels or sawdust. Cover the spill with an inert, damp absorbent such as diatomaceous earth or sand[5][9].

  • Collection: Use non-sparking (plastic or Teflon) tools to sweep up the absorbed material. Place the material into a dedicated HDPE container, seal it, and label it as hazardous spill debris[4].

  • Decontamination: Wash the affected area with copious amounts of water and a mild detergent, ensuring no residual compound enters public drains[5][8].

References

  • EvitaChem. "Buy 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (EVT-15198696)." EvitaChem,
  • Benchchem.
  • MilliporeSigma.
  • Labbox.
  • Merck Millipore. "Safety Data Sheet: 3-Nitrobenzaldehyde for synthesis." Merck Millipore,
  • Carl ROTH. "Safety Data Sheet: 4-Nitrobenzaldehyde." Carl ROTH,
  • National Institutes of Health (NIH).
  • Google Patents. "CN1255912A - Process for removal of heavy metals.
  • ACS Publications. "One-Pot Synthesis of 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX): Process Safety Assessment.

Sources

Personal protective equipment for handling 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for 2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde (CAS: 1416064-32-8).

As a complex synthetic intermediate utilized in medicinal chemistry and materials science, this compound presents a unique trifecta of chemical hazards. By understanding the mechanistic causality behind these risks, laboratory professionals can implement self-validating safety protocols that protect personnel and ensure experimental integrity.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their inherent reactivities[1]:

  • The Nitro Group (-NO₂): Nitroaromatics are energetic functional groups. They act as strong oxidizing moieties and can undergo rapid, exothermic decomposition if subjected to high heat or incompatible reducing agents[2].

  • The Ethynyl Group (-C≡CH): As a terminal alkyne, this group is highly reactive. Beyond its flammability, terminal alkynes can react with certain transition metals (like copper and silver) to form highly shock-sensitive metal acetylides[3]. Furthermore, solid ethynyl derivatives pose a significant combustible dust explosion hazard if aerosolized[4].

  • The Benzaldehyde Moiety (-CHO): Aldehydes are highly electrophilic. Biologically, they readily cross-link with proteins in the skin and eyes, acting as severe irritants and potential sensitizers[5].

Quantitative Safety & Physicochemical Data

The following table synthesizes the structural and hazard data required to establish baseline engineering controls.

Property / Hazard ParameterValue / ClassificationOperational Causality & Implication
Molecular Formula C₁₆H₁₁NO₄High carbon/oxygen content; behaves as a combustible organic solid.
Molecular Weight 281.26 g/mol Forms heavy dust that settles rapidly on surfaces, necessitating wet-wiping decontamination over air-filtration alone.
GHS Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict barrier protection to prevent mucosal and dermal absorption.
Incompatible Materials Strong oxidizers, strong bases, Cu/Ag alloysDictates the selection of inert laboratory tools (e.g., PTFE, ceramic) to prevent accidental detonation or degradation.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating a deliberate barrier against specific chemical mechanisms.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant, tight-fitting chemical safety goggles.

    • Causality: Standard safety glasses leave gaps. Because the benzaldehyde moiety causes severe, rapid corneal irritation upon contact with ambient moisture, a full seal is required to prevent airborne dust from reaching the eyes[2].

  • Hand Protection:

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent chemical resistance against solid organic aldehydes and nitro compounds. Double-gloving creates a self-validating system: if the outer glove is visibly contaminated during weighing, it can be immediately doffed and replaced without exposing the skin, maintaining a continuous protective barrier[6].

  • Body Protection:

    • Requirement: Flame-resistant (FR) laboratory coat (NFPA 2112 compliant) with fitted cuffs.

    • Causality: The ethynyl group introduces a localized flash-fire risk if the dust is ignited by static discharge. An FR coat prevents the garment from melting into the skin during a thermal event[7].

  • Respiratory Protection:

    • Requirement: Handling must occur inside a Class II Type B2 Biological Safety Cabinet or a properly calibrated Chemical Fume Hood. If engineering controls fail, an N95 or P100 particulate respirator is mandatory.

    • Causality: The compound is classified as a Specific Target Organ Toxicant (STOT SE 3) for respiratory irritation. Preventing inhalation of the fine crystalline dust is the primary defense against systemic toxicity[8].

Operational Plan: Self-Validating Handling Protocol

This step-by-step methodology ensures that every action is verified by a subsequent observation, guaranteeing operational safety.

Step 1: Environmental Verification

  • Action: Turn on the fume hood and verify the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a physical tissue-flutter test.

  • Causality: Validates that negative pressure containment is active before the chemical vial is opened.

Step 2: Tool Selection

  • Action: Select only PTFE-coated, ceramic, or high-grade stainless steel spatulas.

  • Causality: Eliminates the risk of the terminal alkyne reacting with trace copper/silver alloys found in cheaper tools, preventing the formation of explosive metal acetylides[3].

Step 3: Static Neutralization and Weighing

  • Action: Pass an anti-static ionizer gun over the weighing boat and the chemical vial. Carefully transfer the solid.

  • Causality: Nitroaromatic powders accumulate static electricity. Neutralizing the charge prevents the sudden, dangerous aerosolization of the dust when the spatula approaches the boat, validating the dust-containment strategy[9].

Step 4: Decontamination

  • Action: Seal the vial. Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with a compatible solvent (e.g., isopropanol or ethanol), followed by a water wipe.

  • Causality: Dry sweeping forces ethynyl dust into the air, creating an explosion hazard. Wet-wiping traps the particulate and chemically quenches residual dust[4].

OperationalWorkflow Start Pre-Operation: Verify Fume Hood Flow (80-120 fpm) PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Tools Tool Selection: PTFE/Ceramic Spatulas Only (Avoid Cu/Ag Alloys) PPE->Tools Transfer Weighing & Transfer: Use Anti-Static Gun, Minimize Dust Tools->Transfer Decon Decontamination: Wet-Wipe Surfaces (No Dry Sweeping) Transfer->Decon Doff Doff Outer Gloves, Wash Hands, Secure Vial Decon->Doff

Figure 1: Standard operating procedure workflow for handling reactive ethynyl-nitro compounds.

Spill Response and Chemical Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent environmental contamination and personnel injury.

Immediate Spill Protocol:

  • Assess and Isolate: If the spill is outside the fume hood or exceeds 50 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS). For minor spills inside the hood, proceed to step 2.

  • Suppress Dust: Do not use a dry brush. Mist the spilled powder lightly with water or a high-flashpoint solvent to suppress dust formation[7].

  • Absorb and Collect: Use damp, inert absorbent pads to carefully scoop the material. Place all contaminated wipes, gloves, and the spilled chemical into a compatible, sealable hazardous waste container.

  • Secondary Wash: Wash the affected surface with soap and water to hydrolyze and remove any residual benzaldehyde derivatives[2].

Waste Segregation Logistics:

  • Action: Label the waste container explicitly as "Hazardous Organic Solid Waste: Contains Nitroaromatics and Alkynes."

  • Causality: This prevents downstream mixing with heavy metal waste (which could form acetylides) or strong reducing agents (which could trigger an exothermic reduction of the nitro group).

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50g) Contained Inside Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Wet Mist with Water/Solvent to Suppress Combustible Dust Minor->Wet Evac Evacuate Area & Contact EHS Immediately Major->Evac Wipe Wipe with Damp Inert Absorbent (Strictly NO Dry Sweeping) Wet->Wipe Dispose Seal in HazMat Container Label: Nitro/Alkyne Waste Wipe->Dispose

Figure 2: Decision tree and procedural workflow for chemical spill response and containment.

References

  • EvitaChem. "2-((4-Ethynylbenzyl)oxy)-5-nitrobenzaldehyde - Product Introduction & Synthesis Analysis." 1

  • Fisher Scientific. "Safety Data Sheet: o-NitroBenzaldehyde." 2

  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: 3-NITRO BENZALDEHYDE." 6

  • Carl Roth. "Safety Data Sheet: 4-Nitrobenzaldehyde." 5

  • Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzaldehyde." 8

  • Fisher Scientific. "Safety Data Sheet: 1-Ethynyl-4-methoxybenzene." 9

  • Apollo Scientific. "Safety Data Sheet: 1-Ethynyl-3,5-dimethoxybenzene." 7

  • Carl Roth. "Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU)."4

  • TCI Chemicals. "Safety Data Sheet: 4-Ethynyltoluene." 3

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.